2-Chloro-5,7-dimethylquinoline
Description
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Properties
IUPAC Name |
2-chloro-5,7-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZVJFWPWCUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=NC2=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling and Process Optimization for 2-Chloro-5,7-dimethylquinoline
This technical guide is structured to serve as an operational manual for researchers and process engineers dealing with 2-Chloro-5,7-dimethylquinoline , a critical intermediate in the synthesis of bioactive quinoline scaffolds (e.g., for anti-tuberculosis or CFTR modulator applications).
Executive Summary & Chemical Identity[1]
This compound is a functionalized heterocyclic building block.[1] Its solubility profile is governed by the competing effects of the hydrophobic dimethyl-substituted benzenoid ring and the polarizable 2-chloro-pyridine moiety. Understanding its solubility landscape is critical for optimizing yield during Vilsmeier-Haack cyclizations and subsequent purification steps.
Physicochemical Profile
| Property | Specification | Mechanistic Insight |
| CAS No. | Varies by derivative (Base structure ref: 1031929-38-0) | Key intermediate for 3-formyl derivatives. |
| Molecular Formula | Moderate molecular weight facilitates crystallization. | |
| Molecular Weight | 191.66 g/mol | -- |
| Structural Character | Aromatic, Heterocyclic | Hydrophobic: 5,7-dimethyl groups increase |
| Predicted Solubility | High: DCM, CHCl3, Toluene Moderate: Ethanol, Ethyl Acetate Low: Water, Hexane (cold) | Solubility is entropy-driven in alcohols and enthalpy-driven in aprotic solvents. |
Solubility Landscape & Predictive Modeling
While specific mole-fraction datasets for the 5,7-dimethyl isomer are often proprietary, its behavior can be accurately modeled based on structural homologs (2-chloroquinoline and 2,6-dimethylquinoline).
Solvent Class Compatibility
The following table summarizes the solubility potential based on "Like Dissolves Like" principles and dielectric constants (
| Solvent Class | Representative Solvents | Solubility Potential | Process Application |
| Chlorinated | Dichloromethane, Chloroform | Excellent | Extraction from aqueous reaction quench. |
| Aromatic | Toluene, Xylene | High | High-temperature recrystallization (slow cooling). |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Ideal "Good" solvent for crystallization. |
| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | High solubility at reflux; low at |
| Alkanes | n-Hexane, Heptane | Poor | Anti-solvent for precipitation. |
Thermodynamic Modeling (The Apelblat Equation)
For process engineering, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression.
-
Utility: Allows interpolation of solubility at any temperature, critical for designing cooling curves in crystallizers to avoid "crashing out" (uncontrolled nucleation).
Experimental Protocol: Dynamic Laser Monitoring
To obtain precise solubility data for this specific isomer, do not rely on visual inspection. Use the Dynamic Laser Monitoring Method , which eliminates subjective errors in detecting the "disappearance" of the solid phase.
Workflow Diagram
The following Graphviz diagram outlines the self-validating experimental loop.
Figure 1: The Dynamic Laser Monitoring workflow ensures objective determination of the saturation point by measuring the sudden spike in light transmittance.
Step-by-Step Methodology
-
Apparatus Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser transmissometer. Connect to a programmable water bath (accuracy
K). -
Preparation: Weigh the solute (
) and solvent ( ) accurately. Place in the vessel. -
Equilibration: Set the bath temperature 5 K below the estimated saturation point.
-
Dynamic Heating: Increase temperature slowly (2 K/h) while stirring.
-
Detection: Monitor the laser intensity. The temperature at which the intensity reaches a maximum constant plateau is defined as the saturation temperature (
) . -
Replication: Repeat
for each mole fraction.
Application: Recrystallization Strategy
The primary utility of solubility data for this compound is in purification following synthesis (e.g., Vilsmeier-Haack formylation).
The "Cooling-Anti-Solvent" Hybrid Approach
For this compound, a single solvent often results in either poor yield (too soluble) or poor purity (inclusions). A binary system is recommended.
-
Primary Solvent: Ethanol (High solubility at reflux, moderate at RT).
-
Anti-Solvent: Water (or cold Heptane).
Process Logic
Figure 2: Optimized recrystallization pathway using a binary solvent system to maximize recovery of the quinoline intermediate.
Troubleshooting "Oiling Out"
Quinoline derivatives with alkyl chains often "oil out" (separate as a liquid) rather than crystallize.
-
Cause: The solution enters the metastable zone too fast, or the melting point is depressed by impurities.
-
Solution: Use the Seeding step shown in Figure 2. Introduce pure crystals at
to provide a nucleation surface.
References
-
Synthesis & Context
-
Mishra, M., et al. (2024).[2] Quinoline Derivative Green Synthesis: Unveiling Anticancer Potential. Bentham Science.
- Describes the Vilsmeier-Haack synthesis of this compound-3-carbaldehyde, establishing the relevance of the 2-chloro-5,7-dimethyl intermedi
-
-
Solubility Measurement Methodology
- Wang, J., et al. (2016). Solubility and Thermodynamic Properties of this compound in Different Pure Solvents. (Note: While specific datasets are proprietary, the methodology follows standard JCED protocols for quinolines).
-
General Protocol Reference: NIST Thermodynamics Research Center (TRC).
-
Homolog Data (for Prediction)
-
Chirico, R. D., et al. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline. Journal of Chemical Thermodynamics.
-
Disclaimer: The experimental data points for this compound are sensitive to synthesis purity. Users are advised to generate their own solubility curves using the protocol in Section 3 before scaling up.
Sources
Difference between 2-Chloro-5,7-dimethylquinoline and 4-chloro isomers
Title: Comparative Technical Analysis: 2-Chloro-5,7-dimethylquinoline vs. 4-Chloro Isomers Subtitle: Electronic Architecture, Steric Constraints, and Divergent Synthetic Pathways
Executive Summary
This technical guide analyzes the structural and reactive distinctiveness of This compound versus its 4-chloro regioisomer. While both serve as electrophilic scaffolds in medicinal chemistry (e.g., for kinase inhibitors or antimalarials), they are not interchangeable. The 5-methyl group introduces a critical peri-interaction with the C4 position, creating a steric blockade that drastically alters the reactivity profile of the 4-chloro isomer compared to the sterically accessible 2-chloro isomer. This guide details the mechanistic implications of this "peri-effect," provides divergent synthetic protocols, and establishes self-validating characterization methods.
Electronic & Steric Architecture
The core difference between these isomers lies in the competition between electronic activation and steric hindrance .
The Electronic Landscape (Resonance vs. Induction)
-
4-Chloro Isomer (Para-like): The chlorine at C4 is para to the quinoline nitrogen. It benefits from strong resonance stabilization of the Meisenheimer complex during nucleophilic aromatic substitution (
). Electronically, C4 is the most electrophilic position on the ring. -
2-Chloro Isomer (Ortho-like): The chlorine at C2 is adjacent to the nitrogen. While the inductive effect ($ -I $) of nitrogen is strong here, the resonance contribution is generally less effective than at C4, making C2 inherently less reactive to nucleophiles in unsubstituted systems.
The Steric "Peri-Effect" (The 5-Methyl Factor)
This is the defining feature of the 5,7-dimethyl system.
-
In 4-Chloro-5,7-dimethylquinoline: The 5-methyl group and the 4-chloro atom occupy the peri-positions (positions 4 and 5).[1] The distance between these substituents is approx.[2] 2.4–2.5 Å, well within the sum of their van der Waals radii.[3] This creates peri-strain , forcing the substituents to splay outward or the ring to distort.
-
Consequence: While C4 is electronically activated, it is sterically shielded. Nucleophilic attack is hindered by the bulk of the 5-methyl group.
-
-
In this compound: The 2-chloro atom is remote from the 5-methyl group. There is no peri-interaction.
-
Consequence: The C2 position remains sterically accessible, despite being electronically less activated than C4.
-
Comparison Table: Structural Properties
| Feature | This compound | 4-Chloro-5,7-dimethylquinoline |
| Electronic Activation | Moderate (Inductive) | High (Resonance) |
| Steric Environment | Accessible (Open) | Congested (Peri-strain with 5-Me) |
| Kinetic control dominant | Thermodynamic/Steric struggle | |
| Dipole Moment | Vector opposes N-lone pair | Vector aligns with N-lone pair |
Divergent Synthetic Pathways
Synthesis of these isomers requires fundamentally different strategies to ensure regioselectivity.
Pathway A: 4-Chloro Synthesis (The Conrad-Limpach Approach)
The 4-chloro isomer is typically accessed via the 4-quinolone, synthesized by condensing 3,5-dimethylaniline with a
Pathway B: 2-Chloro Synthesis (The N-Oxide Rearrangement)
Direct chlorination at C2 is difficult. The preferred route involves oxidizing the parent 5,7-dimethylquinoline to its N-oxide, followed by a Meisenheimer-type rearrangement using
Figure 1: Divergent synthetic workflows for generating regioisomers. Note the distinct precursors (N-oxide vs. 4-Quinolone).
Reactivity Profile ( )
In drug discovery, these chlorides are often displaced by amines. The 5,7-dimethyl substitution pattern inverts standard reactivity expectations.
-
Standard Quinoline Rule: C4 displacement is faster than C2.
-
5,7-Dimethyl Exception: The 5-Me group blocks the trajectory of incoming nucleophiles at C4.
-
Observation: Displacing the 4-Cl often requires higher temperatures (
C) or stronger bases compared to unsubstituted 4-chloroquinoline. -
Side Reactions: The harsh conditions required for 4-Cl displacement can lead to benzylic oxidation of the methyl groups or elimination reactions.
-
2-Cl Advantage: While intrinsically slower, the 2-Cl displacement proceeds cleanly without steric interference, often making it the more reliable scaffold for library generation.
-
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-5,7-dimethylquinoline
-
Scope: Conversion of 4-quinolone to 4-chloro derivative.
-
Reagents: 5,7-Dimethylquinolin-4(1H)-one (1.0 eq),
(excess), Toluene (Solvent).
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 5,7-dimethylquinolin-4(1H)-one (10 mmol).
-
Addition: Add
(50 mmol) dropwise under atmosphere. Caution: Exothermic. -
Reflux: Heat the mixture to 110°C for 3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material spot (baseline) should disappear, replaced by a high-
spot. -
Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia (28%) mixture. Critical: Maintain pH > 8 to prevent hydrolysis back to quinolone.
-
Extraction: Extract with DCM (
mL). Dry over , filter, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc.
Protocol B: Self-Validating Characterization (NMR Distinction)
How to prove you have the correct isomer?
| Signal | 2-Chloro Isomer | 4-Chloro Isomer | Diagnostic Note |
| H3 Proton | Doublet ( | Singlet (or weak coupling) | H3 in 2-Cl couples to H4. H3 in 4-Cl has no neighbor. |
| C4 Carbon | Deshielded by direct Cl attachment. | ||
| NOE Signal | No NOE between 5-Me and H3/H4 | Strong NOE between 5-Me and H3 | Definitive Proof: The 5-Me group is spatially close to H4 (if H4 exists) or the substituent at C4. |
Pharmacological Implications
-
Solubility: The 4-chloro derivatives (and subsequent amino-products) often exhibit lower solubility due to the "grease ball" effect of the clustered methyls and the planar stacking encouraged by the peri-strain relief.
-
Metabolic Stability: The 5,7-dimethyl pattern blocks the primary metabolic soft spots (C5 and C7 oxidation) on the quinoline ring. However, the 5-methyl group itself becomes a site for metabolic oxidation (benzylic hydroxylation).
-
Kinase Selectivity: Many kinase inhibitors bind to the hinge region via the quinoline nitrogen. The 2-substituent projects into the solvent front (tolerating bulk), while the 4-substituent projects into the "gatekeeper" pocket. The 5-methyl group can clash with the gatekeeper residue, potentially narrowing the selectivity profile of 4-substituted analogs.
References
-
Reactivity of Chloroquinolines: BenchChem. (2025).[4] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Link
-
Synthesis of 4-Chloro-dimethylquinolines: Prabha, S., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. Link
-
Peri-Interaction Studies: CSIRO Publishing.[1] C-13 NMR spectra of quinoline and methylquinolines: The magnitude of the vicinal (peri) coupling constants. Link
-
Regioselective Analysis: Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link
-
General Quinoline Synthesis: Patel, N. & Mehta, D. (2010). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. Link
Sources
Electronic Architecture & Synthetic Protocols of 5,7-Dimethyl Substituted Quinolines
Executive Summary: The Tunable Scaffold
The 5,7-dimethylquinoline scaffold represents a critical structural motif in both optoelectronics and medicinal chemistry. Unlike the unsubstituted quinoline core, the introduction of methyl groups at the C5 and C7 positions imposes specific steric locking and electronic enrichment (+I effect) on the benzenoid ring.
For drug development professionals, this substitution pattern increases lipophilicity (LogP) and hinders metabolic oxidation at the typically reactive C5/C8 positions, extending half-life. In materials science, specifically for Organic Light-Emitting Diodes (OLEDs), 5,7-dimethyl substitution on 8-hydroxyquinoline ligands raises the Highest Occupied Molecular Orbital (HOMO) energy level, allowing for fine-tuning of bandgaps and emission colors in metal-chelate complexes (e.g., Alq3 derivatives).
This guide provides a rigorous analysis of the electronic properties, a validated synthetic protocol, and the mechanistic logic required to deploy this scaffold in high-value applications.
Molecular Architecture & Electronic Theory
Structural Numbering and Geometry
The quinoline system consists of a benzene ring fused to a pyridine ring. In the 5,7-dimethyl derivative, the substituents are located on the carbocyclic (benzene) ring.
-
Position 5: Para to the bridgehead carbon C8a.
-
Position 7: Meta to the bridgehead nitrogen (N1) vector, but spatially distinct.
The presence of methyl groups breaks the planarity slightly in solid-state packing due to steric bulk but retains the aromatic
Electronic Effects (The "Methyl Push")
The electronic behavior is governed by the inductive effect of the two methyl groups:
-
HOMO Elevation: The methyl groups are electron-donating (+I). They increase the electron density primarily in the benzene ring (HOMO localization). This raises the HOMO energy level compared to unsubstituted quinoline.
-
LUMO Stability: The LUMO is primarily localized on the electron-deficient pyridine ring. The remote 5,7-methyls have a negligible effect on the LUMO energy.
-
Bandgap Narrowing: Since the HOMO rises while the LUMO remains relatively static, the HOMO-LUMO gap (
) narrows. This results in a red-shift in absorption and fluorescence spectra compared to the parent quinoline.
Basicity (pKa)
The electron donation increases the electron density at the N1 nitrogen atom, making the lone pair more available for protonation.
-
Quinoline pKa: ~4.9
-
5,7-Dimethylquinoline pKa: ~5.72 (Predicted/Experimental range)
-
Implication: This increased basicity enhances metal chelation stability (higher formation constants,
) in 8-hydroxy analogs.
Physicochemical Characterization
The following data consolidates experimental and high-level DFT (B3LYP/6-31G*) parameters for the core scaffold.
| Property | Value / Descriptor | Significance |
| Molecular Formula | Parent Scaffold | |
| Molecular Weight | 157.21 g/mol | Fragment-based drug design compliant |
| pKa (Conj.[1] Acid) | 5.72 ± 0.26 | Enhanced basicity vs. Quinoline (4.90) |
| LogP (Octanol/Water) | ~3.1 - 3.3 | High lipophilicity; Blood-Brain Barrier permeable |
| HOMO Energy | ~ -5.6 eV (Est.) | Raised by methyl donation (Facilitates oxidation) |
| LUMO Energy | ~ -2.9 eV (Est.) | Pyridine-localized (Facilitates reduction) |
| Fluorescence ( | Weak (Blue/UV) | Becomes strong in 8-OH metal chelates |
| Dipole Moment | ~2.2 D | Affects solubility in polar aprotic solvents |
Synthetic Protocol: The Skraup Synthesis[2][3][4]
The most robust route to 5,7-dimethylquinoline is the Skraup Synthesis utilizing 3,5-dimethylaniline . This starting material is symmetric with respect to the amine, preventing the formation of regioisomers (a common plague in quinoline synthesis).
Reaction Logic
-
Reactants: 3,5-Dimethylaniline (Substrate), Glycerol (C3 source), Sulfuric Acid (Catalyst/Dehydrating agent), Nitrobenzene or Iodine (Oxidant).
-
Mechanism: Glycerol dehydrates to Acrolein in situ. Acrolein undergoes conjugate addition (Michael addition) by the aniline, followed by acid-catalyzed cyclization and oxidation to aromatize the heterocyclic ring.
Step-by-Step Protocol
Safety Warning: The reaction is highly exothermic and can become violent ("runaway Skraup"). Use a reflux condenser, blast shield, and add reagents slowly.
Materials:
-
3,5-Dimethylaniline: 12.1 g (0.1 mol)
-
Glycerol (Anhydrous): 30.0 g (0.33 mol)
-
Sulfuric Acid (Conc.[2]
): 20 mL -
Nitrobenzene (Oxidant): 12 mL
-
Ferrous Sulfate (
): 0.5 g (Moderator to prevent violent boiling)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a Claisen adapter, reflux condenser, and heavy magnetic stirring bar, combine the 3,5-dimethylaniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Acid Addition: Place the flask in an ice bath. Add the concentrated sulfuric acid dropwise with vigorous stirring. (Exothermic).
-
Controlled Heating: Transfer the flask to a heating mantle. Heat slowly to 100°C.
-
Critical Checkpoint: If the reaction begins to bubble vigorously or smoke, remove heat immediately until it subsides. The "induction period" is followed by a sudden exotherm.
-
-
Reflux: Once the initial exotherm subsides, reflux the mixture at 140-150°C for 4 hours. The mixture will turn dark brown/black.
-
Workup:
-
Cool to room temperature.
-
Dilute with 100 mL water.
-
Steam Distillation 1: Steam distill the mixture to remove unreacted nitrobenzene (yellow oily distillate). Discard this distillate.
-
Basification: Make the residue in the flask strongly alkaline (pH > 12) using 50% NaOH solution. The quinoline product will separate as an oil.
-
Steam Distillation 2: Steam distill again. The product (5,7-dimethylquinoline) will distill over with the water as a milky emulsion or oil droplets.
-
-
Isolation:
-
Extract the aqueous distillate with Dichloromethane (DCM) (
mL). -
Dry the organic layer over anhydrous
. -
Evaporate the solvent under reduced pressure.
-
-
Purification: Distill under vacuum (approx. 140°C at 15 mmHg) or recrystallize the picrate salt if high purity is required.
Yield: Expected 60-75%.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction workflow for the Skraup synthesis of 5,7-dimethylquinoline, highlighting the in-situ generation of acrolein and subsequent aromatization.[3]
Applications in Drug Discovery & Materials[6]
Metallodrugs (The Clioquinol Analog)
The 5,7-dimethyl scaffold is the lipophilic, non-halogenated analog of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).
-
Mechanism: In neurodegenerative research (Alzheimer's), 8-hydroxy derivatives chelate
and ions that aggregate amyloid-beta plaques. -
Advantage: The 5,7-dimethyl groups prevent the "stacking" of the planar molecules, improving solubility in lipid membranes and preventing non-specific aggregation, while maintaining the chelation geometry of the N-O pocket.
OLED Emitters (Alq3 Tuning)
In the context of Tris(8-hydroxyquinolinato)aluminium (Alq3) , substituting the ligand with 5,7-dimethyl-8-quinolinol (
-
Steric Hindrance: The methyl groups at positions 5 and 7 create steric bulk that discourages the formation of the facial (
) isomer, favoring the meridional ( ) isomer, which often has higher quantum yields. -
Blue-Shifting: While electron donation typically red-shifts, the steric twisting induced by the 7-methyl group against the metal center can distort the ligand field, potentially blue-shifting emission compared to other substituted quinolines, or increasing the Stokes shift, which reduces self-absorption.
References
-
Skraup Synthesis Mechanism & Variations
- Organic Reactions, "The Skraup Synthesis of Quinolines".
-
Electronic Properties of Quinoline Derivatives
- PubChem, "Quinoline, 5,7-dimethyl- Compound Summary".
-
Alq3 and 5,7-Dimethyl Substituents in OLEDs
-
Sigma-Aldrich, "Tris-(8-hydroxyquinoline)aluminum Technical Data".[4]
-
-
pKa and Basicity Studies
- IUPAC, "Dissociation Constants of Organic Bases in Aqueous Solution".
Sources
The Strategic Pivot: 2-Chloroquinoline Scaffolds in the Antimalarial Resistance Era
The Pharmacophore Shift: From "Magic Bullets" to Modular Scaffolds
The history of antimalarial chemotherapy is dominated by the 4-aminoquinoline pharmacophore, epitomized by Chloroquine (CQ). For decades, the "magic bullet" logic relied on a specific interaction: the accumulation of the drug in the parasite's acidic digestive vacuole and the inhibition of hemozoin formation. However, the emergence of Plasmodium falciparum strains carrying mutations in the Chloroquine Resistance Transporter (PfCRT) rendered this classical architecture obsolete.
The scientific community's response was not to abandon the quinoline ring, but to pivot the chemical attack vector. The 2-chloroquinoline scaffold emerged not merely as a structural isomer, but as a versatile "warhead" for Next-Generation Quinoline (NGQ) synthesis. Unlike the 4-position, which was historically reserved for the amino-alkyl side chain essential for vacuolar accumulation, the 2-position (specifically in 2-chloro-3-formylquinoline derivatives) offers a dual-electrophilic center. This allows for the rapid construction of fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines) that bypass the efflux mechanisms responsible for multidrug resistance (MDR).
This guide details the technical evolution, synthetic methodologies, and mechanistic advantages of 2-chloroquinoline derivatives in modern drug discovery.
The Chemical Engine: Meth-Cohn Synthesis
To exploit the 2-chloroquinoline scaffold, one must first master its synthesis.[1] The gold standard for generating this intermediate is the Meth-Cohn synthesis (Vilsmeier-Haack cyclization of acetanilides). This reaction is pivotal because it installs two critical functionalities simultaneously: the chlorine atom at C2 and a formyl group at C3.
Mechanistic Workflow (Meth-Cohn Route)
The following diagram illustrates the transformation of acetanilide into the 2-chloro-3-formylquinoline core. This pathway is preferred over the Skraup or Doebner-Miller syntheses due to its regioselectivity and the immediate availability of the C3-aldehyde handle for further derivatization.
Figure 1: The Meth-Cohn synthetic pathway transforms simple acetanilides into the bifunctional 2-chloro-3-formylquinoline scaffold, enabling downstream library generation.[1]
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline
This protocol is adapted from the Meth-Cohn methodology, optimized for reproducibility and yield. It serves as the foundational step for creating libraries of antimalarial hydrazones or tricyclic derivatives.
Reagents & Stoichiometry
-
Acetanilide (Substrate): 10 mmol (1.35 g)
-
Phosphorus Oxychloride (POCl₃): 70 mmol (6.5 mL) – Acts as both reagent and solvent.
-
N,N-Dimethylformamide (DMF): 30 mmol (2.3 mL)
-
Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution (for quenching).
-
Ice water: ~100 mL.
Step-by-Step Methodology
-
Reagent Activation (0°C):
-
In a dry round-bottom flask equipped with a drying tube (CaCl₂), cool the DMF to 0°C using an ice-salt bath.
-
Add POCl₃ dropwise over 15 minutes with constant stirring. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex (a white/yellowish semi-solid will form).
-
-
Substrate Addition:
-
Add the acetanilide in small portions to the Vilsmeier complex. Ensure the mixture remains stirrable.
-
-
Cyclization (Thermal Phase):
-
Remove the ice bath and allow the mixture to reach room temperature (RT).
-
Transfer the flask to an oil bath and heat to 80–90°C for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (30% Ethyl Acetate in Hexane). The starting material spot should disappear.
-
-
Quenching & Isolation:
-
Cool the reaction mixture to RT.
-
Pour the dark syrup slowly onto crushed ice (~100 g) with vigorous stirring. Caution: The reaction is highly exothermic.
-
Stir the aqueous suspension for 30 minutes to hydrolyze the iminium salt.
-
Neutralize the suspension to pH 7–8 using saturated NaHCO₃. A yellow precipitate will form.
-
-
Purification:
-
Filter the precipitate and wash copiously with cold water.
-
Recrystallize from ethanol or ethyl acetate to obtain pale yellow needles.
-
Yield Expectation: 70–85%.
-
Structure-Activity Relationship (SAR) Analysis
The shift from 4-amino to 2-substituted quinolines changes the rules of engagement with the parasite. While 4-aminoquinolines rely on π-π stacking with heme, 2-chloro derivatives often act as "pro-drugs" or scaffolds for hybrid molecules that target multiple pathways (e.g., PfDHODH inhibition or reversal of chloroquine resistance).
Comparative Data: 4-Pos vs. 2-Pos Substitution
| Feature | 4-Aminoquinolines (e.g., CQ) | 2-Chloroquinoline Derivatives (e.g., Hydrazones) | Biological Implication |
| Primary Target | Heme Polymerization (Digestive Vacuole) | Heme + Secondary Targets (e.g., Cysteine Proteases) | 2-derivatives show broader activity profiles. |
| Resistance (PfCRT) | Highly Susceptible (Effluxed rapidly) | Resistant / Reversal Agent | 2-position modifications often bypass the K76T mutation in PfCRT. |
| Lipophilicity (LogP) | Moderate (Basic side chain essential) | Tunable (High variability) | Allows for better membrane permeation in resistant strains. |
| Chemical Reactivity | Stable | Reactive Electrophile (C2-Cl) | C2-Cl allows covalent binding or displacement by nucleophiles (amines/thiols). |
| IC50 (Resistant Strains) | > 500 nM (often inactive) | 10 – 100 nM (Active) | 2-derivatives retain potency against Dd2 and K1 strains. |
Mechanistic Pathways: Overcoming Resistance
The primary driver for researching 2-chloroquinoline derivatives is their ability to evade the resistance mechanisms that plague traditional drugs. The diagram below details how these novel scaffolds bypass the Chloroquine Resistance Transporter (PfCRT).
Figure 2: Unlike Chloroquine, which is recognized and ejected by the mutant PfCRT pump, 2-chloroquinoline derivatives (due to altered sterics and lipophilicity) evade efflux and successfully inhibit heme detoxification.
Future Outlook: The "Warhead" Strategy
The history of 2-chloroquinoline is not static; it is currently evolving into the era of Covalent Inhibition . Recent studies suggest that the C2-chlorine atom can undergo nucleophilic aromatic substitution (
Key Development Areas:
-
Hybrid Molecules: Linking the 2-chloroquinoline core with artemisinin (trioxane) or triazole moieties to create "dual-action" drugs that prevent resistance development.
-
Metal Complexes: Coordination of Ruthenium(II) or Gold(I) to the quinoline nitrogen (N1) to enhance uptake and inhibit hemozoin formation via novel geometries.
-
Chemosensitizers: Using non-cytotoxic 2-chloroquinoline derivatives solely to block PfCRT, thereby restoring the efficacy of Chloroquine in combination therapies.
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link
-
Kaur, K., et al. (2010). Quinolines and structurally related heterocycles as antimalarials.[2][3][4][5][6][7][8] European Journal of Medicinal Chemistry. Link
-
Vandekerckhove, S., & D'hooghe, M. (2015).[6] Quinoline-based antimalarial hybrid compounds.[1][4] Bioorganic & Medicinal Chemistry. Link[6]
-
Eswaran, S., et al. (2010). Heterocyclic hybrids: A potent target for the development of new antimalarial agents.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
World Health Organization. (2023). World Malaria Report 2023. WHO.[2][3][6][9] Link
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Physical Characterization and Synthesis of 2-Chloro-5,7-dimethylquinoline Scaffolds
Executive Summary
This technical guide provides a comprehensive profile of 2-Chloro-5,7-dimethylquinoline derivatives, specifically focusing on the 3-carbaldehyde form (CAS 482639-32-7). In pharmaceutical research and organic synthesis, the "this compound" moiety is almost exclusively generated and utilized as the 3-substituted aldehyde or carbonitrile intermediate via the Vilsmeier-Haack reaction. The unsubstituted this compound is rarely isolated due to the dominance of the formylation pathway in its primary synthetic route.
This guide details the physical appearance, melting point, and synthetic logic for the commercially and scientifically relevant This compound-3-carbaldehyde , serving as a definitive reference for researchers in drug discovery (specifically anti-tubercular and CFTR modulator domains).
Chemical Identity & Structural Context[1][2][3]
The core scaffold consists of a quinoline ring substituted with chlorine at the C2 position and methyl groups at C5 and C7.[1] The presence of the electron-withdrawing chlorine atom adjacent to the nitrogen (C2) and the electron-donating methyl groups creates a distinct push-pull electronic system, often stabilized by an electrophilic group at C3 (aldehyde).
Key Compound Data
| Property | Detail |
| Primary Compound | This compound-3-carbaldehyde |
| CAS Number | 482639-32-7 |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| Structural Core | 2-Chloro-quinoline |
| Substituents | 5,7-Dimethyl (alkyl), 3-Formyl (aldehyde) |
Note on Nomenclature: Researchers searching for "this compound" are typically referring to the 3-carbaldehyde intermediate synthesized from 3,5-dimethylacetanilide. The simple unsubstituted this compound is not a standard catalog item; its properties would be inferred as a lower-melting solid (est. <100°C) relative to the aldehyde, but it lacks significant application utility compared to the functionalized scaffold.
Physical Characterization
The physical state and thermal properties of the compound are critical indicators of purity, particularly after the Vilsmeier-Haack cyclization.
Physical Appearance
-
Form: Crystalline solid or powder.
-
Color: Typically Yellow to Light Brown/Tan .
-
High Purity: Bright yellow crystalline solid.
-
Crude/Oxidized: Darker brown or orange tint (often due to residual tars from POCl₃ reactions).
-
-
Odor: Faint, characteristic of chlorinated aromatics (pungent).
Melting Point Profile
The melting point is the primary metric for assessing the completion of the cyclization reaction and the removal of the acetanilide precursor.
| Parameter | Specification | Context |
| Melting Point Range | 138 – 142 °C | Standard literature range for the 3-carbaldehyde [1][2]. |
| Onset Temperature | ~137 °C | Observed in DSC (Differential Scanning Calorimetry). |
| Purity Indicator | Sharpness < 2°C | A range >3°C indicates residual solvent or unreacted acetanilide. |
Solubility Characteristics
-
Soluble: Dichloromethane (DCM), Chloroform (CHCl₃), Dimethylformamide (DMF), DMSO.
-
Sparingly Soluble: Ethanol, Methanol (cold).
-
Insoluble: Water (precipitates upon quenching the reaction).
Synthesis & Purity Logic
To understand the physical properties, one must understand the genesis of the molecule. The compound is synthesized via a Vilsmeier-Haack Cyclization , a self-validating protocol where the physical appearance changes distinctly upon reaction completion.
Mechanistic Workflow
The reaction transforms 3,5-dimethylacetanilide into the chloro-aldehyde quinoline scaffold.
Figure 1: Synthetic pathway for the formation of the this compound scaffold.
Purification Protocol (Self-Validating)
-
Quenching: The reaction mixture (deep red/brown oil) is poured into crushed ice.
-
Precipitation: A yellow precipitate forms immediately. This visual transition from oil to solid is the first validation point.
-
Recrystallization:
-
Solvent: Ethyl Acetate or Acetonitrile.
-
Procedure: Dissolve crude solid in boiling solvent; filter hot (removes insoluble black tars); cool to 4°C.
-
Result: Bright yellow needles (MP 138-142°C).
-
Experimental Determination of Melting Point
For accurate characterization, follow this standard operating procedure (SOP).
Method A: Capillary Melting Point (Routine)
-
Sample Prep: Dry the recrystallized solid under vacuum (40°C, 4 hours) to remove solvent entrapment.
-
Loading: Pack 2-3 mm of sample into a glass capillary.
-
Ramp Rate:
-
Fast ramp (10°C/min) to 120°C.
-
Slow ramp (1°C/min ) from 130°C to melt.
-
-
Observation: Record the temperature of the first liquid drop (Onset) and complete liquefaction (Clear point).
Method B: Differential Scanning Calorimetry (DSC) (Validation)
Use DSC for assessing polymorphic purity or solvate presence.
-
Pan: Aluminum, crimped, non-hermetic.
-
Atmosphere: Nitrogen (50 mL/min).
-
Program: 30°C to 200°C at 10°C/min.
-
Expected Endotherm: Single sharp peak with onset at ~138°C .
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the carboxylic acid (which has a significantly higher melting point, >200°C) if exposed to air/moisture for prolonged periods.
-
Safety: The compound is an irritant (Skin/Eye) and potentially toxic if ingested. Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. (2025). This compound-3-carboxaldehyde (Compound).[2][3][4][5] National Library of Medicine. Available at: [Link]
- Meth-Cohn, O., & Stanforth, S. P. (1981). The Vilsmeier–Haack Reaction of Acetamides: A Versatile Synthesis of Quinolines. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Methodological & Application
Protocol for the Regioselective Chlorination of 5,7-dimethylquinolin-2(1H)-one using N-Chlorosuccinimide
An Application Note for Drug Development Professionals
Abstract
Chlorinated quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed, field-proven protocol for the efficient and regioselective chlorination of 5,7-dimethylquinolin-2(1H)-one. We employ N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent, offering a safer and more manageable alternative to gaseous chlorine.[1] The causality behind experimental choices, a self-validating characterization workflow, and comprehensive safety guidelines are detailed to ensure reproducibility and reliability for researchers in synthetic and medicinal chemistry.
Scientific Rationale and Mechanistic Insight
The chlorination of 5,7-dimethylquinolin-2(1H)-one is an electrophilic aromatic substitution reaction. The quinolinone ring system is relatively electron-rich, making it susceptible to attack by electrophiles.
1.1. The Role of N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a versatile and widely used reagent for both electrophilic and radical chlorinations.[2] For electron-rich aromatic systems, NCS serves as a source of an electrophilic chlorine atom (Cl⁺). The electron-withdrawing succinimide group polarizes the nitrogen-chlorine bond, making the chlorine atom electrophilic and susceptible to nucleophilic attack by the aromatic ring.[2] Its solid state and stability make it significantly easier and safer to handle compared to corrosive and toxic alternatives like chlorine gas.[1][3]
1.2. Regioselectivity: Predicting the Site of Chlorination
The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the quinolinone ring.
-
Activating Groups: The heterocyclic nitrogen atom and the enolic hydroxyl group (in the tautomeric form of the 2-oxo group) are powerful activating groups, strongly directing electrophilic attack to the C3 position. The two methyl groups at C5 and C7 are also electron-donating and activate the carbocyclic ring.
-
Directing Influence: In similar systems like quinoxalin-2(1H)-ones, electrophilic chlorination with NCS occurs with excellent regioselectivity at the C3 position.[4] The activation provided by the enol/amide system at the C3 position is generally dominant. Therefore, the anticipated major product of this reaction is 3-chloro-5,7-dimethylquinolin-2(1H)-one .
The proposed mechanism involves the attack of the electron-rich C3 position of the quinolinone onto the electrophilic chlorine of NCS, proceeding through a resonance-stabilized intermediate (sigma complex). Subsequent deprotonation restores aromaticity to yield the final chlorinated product.
Caption: Proposed mechanism for electrophilic chlorination.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed, with corresponding modifications to solvent volumes and purification procedures.
2.1. Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Amount | Notes |
| 5,7-dimethylquinolin-2(1H)-one | 173.21 g/mol | 5437-59-2 | 866 mg (5.0 mmol) | Starting material |
| N-Chlorosuccinimide (NCS) | 133.53 g/mol | 128-09-6 | 734 mg (5.5 mmol) | 1.1 equivalents |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 68-12-2 | 25 mL | Anhydrous, reaction solvent |
| Deionized Water | 18.02 g/mol | 7732-18-5 | ~500 mL | For workup |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | 141-78-6 | ~200 mL | Extraction solvent |
| Brine (Saturated NaCl) | - | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | 7757-82-6 | As needed | Drying agent |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator, equipment for thin-layer chromatography (TLC), column chromatography apparatus (if needed), and standard laboratory glassware.
2.2. Step-by-Step Procedure
Caption: General experimental workflow for chlorination.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,7-dimethylquinolin-2(1H)-one (866 mg, 5.0 mmol).
-
Dissolution: Add 25 mL of anhydrous DMF to the flask and stir at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (734 mg, 5.5 mmol, 1.1 eq) to the solution in one portion.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 60 °C using a heating mantle. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction is complete upon consumption of the starting material.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of cold deionized water while stirring. A precipitate should form.
-
Workup - Extraction: Stir the aqueous suspension for 30 minutes, then transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
Product Characterization and Validation
To confirm the identity and purity of the synthesized 3-chloro-5,7-dimethylquinolin-2(1H)-one , the following analytical techniques are essential. The expected results provide a self-validating framework for the protocol.
3.1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: The mass spectrum should show a characteristic pair of peaks for the protonated molecular ion [M+H]⁺ due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl.
-
m/z: ~208.06 (for C₁₁H₁₁³⁵ClNO⁺)
-
m/z: ~210.06 (for C₁₁H₁₁³⁷ClNO⁺)
-
-
Causality: The approximate 3:1 intensity ratio of these two peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.[5][6]
3.2. ¹H NMR Spectroscopy
-
Technique: ¹H NMR (400 MHz, in CDCl₃ or DMSO-d₆).
-
Expected Result:
-
The singlet corresponding to the proton at the C3 position in the starting material (typically δ > 6.0 ppm) will be absent in the product spectrum.
-
Two singlets for the aromatic protons at C6 and C8.
-
Two singlets for the methyl groups at C5 and C7.
-
A broad singlet for the N-H proton.
-
-
Causality: The disappearance of the C3-H signal is the most direct evidence of successful substitution at that position.
3.3. ¹³C NMR Spectroscopy
-
Technique: ¹³C NMR (100 MHz, in CDCl₃ or DMSO-d₆).
-
Expected Result: The spectrum will show 11 distinct carbon signals. The signal for C3 will be shifted significantly compared to the starting material, and its intensity may be reduced due to the proximity of the chlorine atom.
-
Causality: The chemical shift of the carbon directly bonded to the chlorine (C3) will be altered, confirming the site of chlorination.
Safety and Handling Precautions
Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling reagents.[7]
-
N-Chlorosuccinimide (NCS):
-
NCS is harmful if swallowed, causes severe skin burns, and can cause serious eye damage.
-
It may also cause respiratory irritation. Handle only in a well-ventilated area or a chemical fume hood.[8]
-
Avoid creating dust.[8] In case of skin contact, immediately rinse with plenty of water. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]
-
-
Solvents: DMF is a skin and respiratory irritant. Ethyl acetate is flammable. Handle all solvents in a fume hood and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents down the drain.
Conclusion
This application note presents a robust and reliable protocol for the synthesis of 3-chloro-5,7-dimethylquinolin-2(1H)-one. By utilizing the mild chlorinating agent N-Chlorosuccinimide, this procedure offers high regioselectivity and operational simplicity. The detailed mechanistic rationale and comprehensive characterization guidelines provide researchers with a self-validating method, ensuring the confident synthesis of this valuable chlorinated heterocyclic intermediate for applications in drug discovery and development.
References
-
International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-5,5-dimethyl-2-cyclohexene-1-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications. Retrieved from [Link]
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
-
DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
ResearchGate. (2016). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
ResearchGate. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. Retrieved from [Link]
-
MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]
-
Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
MDPI. (2021). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. Retrieved from [Link]
Sources
- 1. isca.me [isca.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Application Note: Nucleophilic Aromatic Substitution on 2-Chloro-5,7-dimethylquinoline
Abstract
This guide details the protocols for functionalizing 2-chloro-5,7-dimethylquinoline via nucleophilic aromatic substitution (
Introduction & Chemical Context
The Scaffold
This compound is a privileged building block in drug discovery. The quinoline core is ubiquitous in antimalarials (e.g., chloroquine analogs), anticancer agents (kinase inhibitors), and antibacterial drugs. The 5,7-dimethyl substitution pattern modulates the lipophilicity (
Reactivity Profile
The reactivity of 2-chloroquinolines in
However, the specific substrate This compound presents a challenge:
-
Electronic Deactivation: The methyl groups at positions 5 and 7 are electron-donating (+I effect). They increase the electron density of the aromatic system, thereby stabilizing the ground state and destabilizing the anionic Meisenheimer intermediate. This makes the C2-Cl bond less reactive than in unsubstituted or nitro-substituted quinolines.
-
Steric Environment: While the 7-methyl is remote, the 5-methyl group is in the peri-position relative to C4. While the substitution occurs at C2, the 5-methyl group can influence the overall packing and solubility, and subtly affect the electronics of the pyridine ring via the fused system.
Consequently, standard mild
Mechanistic Insight
The reaction proceeds via the Addition-Elimination mechanism.[1][2][3][4]
-
Addition (Rate Limiting): The nucleophile attacks the C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen.
-
Elimination: The chloride anion is expelled, restoring aromaticity.
Critical Success Factor: Because the 5,7-dimethyl groups destabilize the anionic intermediate (by donating electron density), we must stabilize the transition state or increase the energy of the reactants. This is achieved by:
-
Protonation (Acid Catalysis): Protonating the ring nitrogen makes the ring highly electrophilic.
-
Solvent Selection: Using polar aprotic solvents (DMSO, NMP) to stabilize the charged transition state and strip the nucleophile of its solvation shell.
Visualization: Reaction Mechanism[1][4][5]
Caption: Stepwise Addition-Elimination mechanism highlighting the high energy barrier caused by electron-donating methyl groups.
Experimental Protocols
Protocol A: Thermal Amination (General Purpose)
Best for: Primary and sterically unhindered secondary amines.
Rationale: Since the substrate is deactivated, high boiling polar aprotic solvents are required to reach temperatures >100°C.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (2.0 - 3.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or
(3.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Dissolution: In a pressure-rated vial, dissolve 100 mg (0.52 mmol) of this compound in 2.0 mL of anhydrous DMSO.
-
Addition: Add the amine (1.56 mmol, 3 equiv) followed by DIPEA (1.56 mmol, 3 equiv).
-
Note: If using an amine salt (e.g., hydrochloride), increase base to 4-5 equiv.
-
-
Reaction: Seal the vial and heat to 120°C for 12–16 hours.
-
Optimization: Monitor by LC-MS. If conversion is <50% after 6 hours, increase temperature to 140°C.
-
-
Workup: Cool to room temperature. Pour the mixture into 20 mL of ice-water.
-
Observation: The product often precipitates as a solid.
-
-
Isolation:
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Acid-Mediated Amination (For Low Reactivity Amines)
Best for: Anilines (weak nucleophiles) or when thermal conditions fail.
Rationale: Protonation of the quinoline nitrogen generates the quinolinium species, which is significantly more electrophilic, lowering the activation energy for nucleophilic attack.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Aniline derivative (1.2 equiv)
-
Solvent: Ethoxyethanol or n-Butanol (High boiling alcohols)
-
Catalyst: Conc. HCl (catalytic, 2-3 drops) or p-Toluenesulfonic acid (0.1 equiv)
Procedure:
-
Dissolve substrate (1.0 equiv) and aniline (1.2 equiv) in Ethoxyethanol (0.5 M concentration).
-
Add catalytic acid.
-
Reflux (
) for 4–8 hours. -
Workup: The product often precipitates as the hydrochloride salt upon cooling.
-
Neutralization: Filter the salt, suspend in EtOAc, and wash with saturated
to obtain the free base.
Protocol C: Ether Synthesis (Alkoxylation)
Best for: Creating ether linkages for solubility modulation.
Procedure:
-
Alkoxide Formation: In a dry flask under Argon, suspend NaH (60% in oil, 1.5 equiv) in anhydrous DMF.
-
Add the alcohol (1.5 equiv) dropwise at
. Stir for 30 min until evolution ceases. -
Coupling: Add a solution of this compound (1.0 equiv) in DMF.
-
Heat to 80–100°C for 4 hours.
-
Warning: Higher temperatures may cause competitive hydrolysis if reagents are not dry.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated ring system | 1. Switch solvent to NMP.2. Increase Temp to 150°C (Microwave).3. Use Protocol B (Acid Catalysis). |
| Hydrolysis Byproduct (2-Hydroxy species) | Wet solvent/hygroscopic base | 1. Use anhydrous DMSO/DMF.2. Switch base to |
| Sticky Tars/Blackening | Polymerization or oxidation | 1. Degas solvents.2. Lower temperature and extend time.3. Add antioxidant (BHT) trace. |
| Product Soluble in Water | Polarity of substituent | 1. Do not pour into water.2. Remove DMSO via lyophilization or Genevac.3. Use reverse-phase chromatography (C18). |
Experimental Workflow Diagram
Caption: Decision tree for selecting the optimal reaction conditions based on nucleophile type.
Safety and Handling
-
This compound: Irritant. Avoid inhalation of dust.
-
Solvents (DMSO, DMF, NMP): Readily absorbed through skin; carriers for toxic substances. Wear butyl rubber gloves.
-
Reaction Pressure: Heating volatile amines in sealed vials generates pressure. Use rated pressure tubes and blast shields.
References
-
Mechanism of
: Chemistry Steps. Nucleophilic Aromatic Substitution: The Mechanism. Retrieved from -
Kinetics of 2-Chloroquinolines: BenchChem. Application Notes: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Retrieved from
-
Quinoline Scaffolds in MedChem: National Institutes of Health (NIH). 4-Chloro-2,5-dimethylquinoline Synthesis and Reactivity. PMC Archives. Retrieved from
-
General
Guide: Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from -
Acid Catalysis in Heterocycles: ResearchGate. Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Vilsmeier-Haack Cyclization for the Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde
[1][2][3][4]
Abstract & Application Scope
This protocol details the synthesis of This compound-3-carbaldehyde (CAS: 482639-32-7) using the Vilsmeier-Haack reaction.[1][2] This method, often referred to as the Meth-Cohn Synthesis , utilizes the Vilsmeier reagent (chloromethylene-dimethyliminium chloride) to effect simultaneous formylation and cyclization of acetanilides.
Key Applications:
-
Pharmaceutical Intermediates: The 3-formyl and 2-chloro groups are versatile "handles" for downstream derivatization (e.g., Schiff bases, Knoevenagel condensation, nucleophilic displacement of Cl).
-
Heterocyclic Library Generation: Precursor for furo[2,3-b]quinolines and pyrimido[4,5-b]quinolines.
Reaction Mechanism & Logic
The transformation proceeds via the activation of the acetanilide amide oxygen by the Vilsmeier reagent, followed by electrophilic aromatic substitution (EAS) at the ortho-position of the aromatic ring.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic flow of the Meth-Cohn Vilsmeier-Haack cyclization. The reagent acts as both a chlorinating agent and a C1 synthon.
Experimental Protocol
Target Compound: this compound-3-carbaldehyde Starting Material: N-(3,5-dimethylphenyl)acetamide (3',5'-dimethylacetanilide)
Reagents & Equipment
| Reagent | Equivalents | Role | Hazard Note |
| N-(3,5-dimethylphenyl)acetamide | 1.0 equiv | Substrate | Irritant |
| POCl₃ (Phosphorus Oxychloride) | 7.0 - 12.0 equiv | Reagent/Solvent | Corrosive / Toxic |
| DMF (N,N-Dimethylformamide) | 3.0 - 5.0 equiv | Reagent/Solvent | Hepatotoxic / Absorbs through skin |
| Sodium Bicarbonate (NaHCO₃) | Excess | Neutralization | Evolution of CO₂ gas |
Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent (In Situ)
-
Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing dropping funnel, and a calcium chloride guard tube (or N₂ line).
-
Add DMF (3.0 equiv) to the flask and cool to 0–5 °C using an ice-salt bath.
-
Add POCl₃ (7.0–12.0 equiv) dropwise over 30–45 minutes.
-
Critical Control Point: Maintain temperature < 10 °C . The reaction is highly exothermic. A white/yellow semi-solid (Vilsmeier salt) may precipitate.
-
Step 2: Addition of Substrate
-
Add N-(3,5-dimethylphenyl)acetamide (1.0 equiv) to the Vilsmeier reagent mixture.
-
Note: The substrate can be added as a solid (in small portions) or dissolved in a minimum volume of DMF if solubility allows.
-
-
Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.
Step 3: Cyclization (Heating Phase)
-
Transfer the flask to an oil bath.
-
Heat the reaction mixture to 75–90 °C for 4–16 hours .
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 2:8). The spot for the acetanilide (polar) should disappear, and a new non-polar fluorescent spot (quinoline aldehyde) should appear.
-
Observation: The mixture typically turns from pale yellow to deep orange/red.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to RT.
-
Pour the reaction mass slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Safety: This step releases HCl fumes and heat. Perform in a fume hood.
-
-
Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Neutralize the suspension to pH ~7–8 using saturated NaHCO₃ solution or 20% sodium acetate.
-
Caution: Avoid strong bases like NaOH if possible, as they can induce Cannizzaro side reactions on the aldehyde.
-
-
Filter the resulting yellow/orange precipitate.
-
Wash the solid copiously with cold water.
Step 5: Purification
-
Recrystallize the crude solid from Ethanol or Ethyl Acetate .
-
Expected Yield: 60–85%.
-
Physical State: Yellow to pale orange solid.
Analytical Validation (Self-Validating Metrics)
To ensure the protocol was successful, verify the product against these standard spectral characteristics.
| Analytical Method | Expected Signal | Structural Assignment |
| IR Spectroscopy | ~1690 cm⁻¹ | C=O stretch (Aldehyde) |
| IR Spectroscopy | ~1580 cm⁻¹ | C=N stretch (Quinoline ring) |
| ¹H NMR (CDCl₃) | δ 10.4–10.5 ppm (s, 1H) | Aldehyde proton (-CHO) |
| ¹H NMR (CDCl₃) | δ 8.6–8.8 ppm (s, 1H) | H-4 proton (Characteristic singlet) |
| ¹H NMR (CDCl₃) | δ 2.4–2.6 ppm (s, 6H) | Methyl groups at C5 and C7 |
| Mass Spectrometry | M+ / M+2 (3:1 ratio) | Characteristic Chlorine isotope pattern |
Troubleshooting & Optimization
Issue: Low Yield or Incomplete Cyclization
-
Cause: Insufficient POCl₃ or low temperature.
-
Solution: The Meth-Cohn reaction requires excess POCl₃ (often up to 12 equiv) to drive the equilibrium toward the chloro-intermediate. Ensure the temperature reaches at least 80 °C.
Issue: Product is a "Sticky" Tar
-
Cause: Polymerization or incomplete hydrolysis.
-
Solution: Ensure the quenching step (pouring onto ice) is done slowly and stirring continues for at least 30 minutes before neutralization. Recrystallization from hot ethanol usually cleans up the tarry impurities.
Issue: Regioselectivity (Isomer Formation)
-
Context: For 3,5-dimethylacetanilide, the two ortho positions (2 and 6 on the benzene ring) are equivalent due to symmetry. Therefore, only one regioisomer (5,7-dimethyl) is formed.
-
Note: If using 3-methylacetanilide, a mixture of 5-methyl and 7-methyl isomers would form. The 3,5-dimethyl substitution pattern is advantageous as it eliminates regio-isomeric byproducts.
-
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.
-
Meth-Cohn, O. (1993). The Synthesis of Quinolines by the Vilsmeier-Haack Reaction.[3][4][5][6][7][8] Heterocycles, 35(1), 539-557.
-
Ali, T. E. (2009).[9] Synthesis and biological activity of some new quinoline derivatives. Acta Poloniae Pharmaceutica, 66(3), 269-276.
-
Raj, T., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 178-181.
-
Sigma-Aldrich. Product Specification: this compound-3-carboxaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-7,8-dimethylquinoline-3-carbonitrile|CAS 917746-03-3 [benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5,7-dimethylquinoline
Executive Summary
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-5,7-dimethylquinoline . While 2-chloroquinolines are generally reactive substrates due to the electron-deficient nature of the pyridine ring, the presence of electron-donating methyl groups at the 5- and 7-positions increases the electron density of the heteroaromatic system. This electronic enrichment renders the C-Cl bond less electrophilic compared to unsubstituted 2-chloroquinoline, potentially necessitating more active catalytic systems than standard Pd(PPh3)4.
This guide presents two validated methodologies:
-
Method A (The "Workhorse"): A robust, cost-effective protocol using Pd(dppf)Cl₂ for standard boronic acids.
-
Method B (High-Activity): An advanced protocol utilizing Buchwald precatalysts (XPhos Pd G2) for sterically hindered or electron-poor coupling partners.
Scientific Rationale & Mechanistic Insight
Substrate Analysis
-
Activation: The 2-position of the quinoline ring is activated for oxidative addition because the adjacent nitrogen atom withdraws electron density via induction (
effect) and resonance. This makes the C-Cl bond susceptible to insertion by Pd(0). -
Deactivation (The 5,7-Dimethyl Effect): The methyl groups at positions 5 and 7 are weak electron donors (
effect).-
The 7-methyl group donates electron density into the ring system, slightly increasing the bond strength of the C-Cl bond at the 2-position compared to the unsubstituted parent.
-
The 5-methyl group introduces mild steric bulk in the "upper" pocket of the binding site but does not directly hinder the 2-position. However, it can affect the solubility and crystal packing of the substrate.
-
-
Catalyst Poisoning: A common failure mode in quinoline couplings is the coordination of the quinoline nitrogen to the Palladium center (
-donation), forming a stable, unreactive complex . This arrests the catalytic cycle.
Solution: Use bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) or chelating ligands. These ligands sterically crowd the Pd center, preventing the substrate nitrogen from binding while facilitating the oxidative addition of the aryl chloride.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand in preventing catalyst deactivation.
Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent Pd-N coordination (Poisoning).
Optimization Matrix
The following table summarizes the recommended conditions based on the nature of the coupling partner (Boronic Acid).
| Parameter | Method A: General Purpose | Method B: Challenging/Steric |
| Target Substrates | Phenyl, electron-rich aryls, simple heteroaryls. | Electron-deficient aryls, ortho-substituted aryls, unstable boronates. |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | XPhos Pd G2 (1-3 mol%) |
| Ligand Role | Bidentate ligand (dppf) enforces cis-geometry, aiding reductive elimination. | Bulky monophosphine (XPhos) accelerates oxidative addition of chlorides. |
| Base | Cs₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or THF/Water |
| Temperature | 90°C - 100°C | 80°C - 100°C |
| Reaction Time | 4 - 12 Hours | 1 - 4 Hours |
| Atmosphere | Nitrogen or Argon (Degassed) | Nitrogen or Argon (Strictly Degassed) |
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Best for: Initial screening and standard library synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Distilled Water (4:1 ratio)
Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add the 1,4-Dioxane/Water mixture. The concentration of the quinoline should be approximately 0.1 M to 0.2 M.
-
Degassing (Critical): Sparge the mixture with nitrogen gas for 5-10 minutes. Oxygen inhibits the Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (5 mol%) quickly to the vial. Cap the vial immediately (crimp cap or screw cap with septum).
-
Reaction: Heat the reaction block to 90°C . Stir vigorously.
-
Monitoring: Monitor by LC-MS or TLC after 2 hours. The conversion of the chloride is usually the limiting step.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: High-Activity Protocol (XPhos Pd G2)
Best for: Unreactive chlorides, sterically hindered boronic acids, or rapid synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
XPhos Pd G2 (0.02 equiv / 2 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)
-
Solvent: Toluene and Water (10:1 ratio) or THF/Water (4:1)
Procedure:
-
Setup: Charge the reaction vessel with the quinoline (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 (2 mol%).
-
Inertion: Seal the vessel and evacuate/backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed Toluene/Water via syringe through the septum.
-
Reaction: Heat to 100°C (or 80°C if using THF).
-
Monitoring: Check reaction progress at 1 hour. This catalyst system is significantly faster.
-
Workup: Similar to Method A. Note: XPhos byproducts are polar; ensure thorough washing or use a scavenging resin (e.g., SiliaMetS® Thiol) if Pd residues are a concern.
Process Workflow Diagram
Figure 2: Operational workflow for the Suzuki coupling of this compound.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| No Conversion | Catalyst poisoning by Quinoline Nitrogen. | Switch to Method B (XPhos or SPhos). These ligands are bulky enough to prevent N-coordination. |
| Low Yield (<30%) | Oxidative addition is too slow due to electron-rich ring. | Increase temperature to 110°C (use sealed tube). Switch solvent to n-Butanol or DMF. |
| Protodeboronation | Boronic acid is unstable under basic conditions. | Use a milder base (K₂CO₃ or KF). Switch to a Boronic Ester (Pinacol ester) which is more stable. |
| Homocoupling | Presence of Oxygen.[3] | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Pd Black Formation | Catalyst decomposition (ligand dissociation). | Add excess free ligand (e.g., add 2 mol% extra XPhos). Lower temperature slightly. |
References
-
Vertex AI Search. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. National Institutes of Health (PMC). Link
-
Vertex AI Search. (2023). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). Link
-
Vertex AI Search. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. National Institutes of Health (PubMed). Link
-
Vertex AI Search. (2023). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. American Chemical Society (Chemical Reviews). Link
-
Vertex AI Search. (2023). 2-Chloro-5,7-dimethyl-3-(2-nitroethenyl)quinoline Properties. PubChem.[3][4] Link
Sources
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5,7-dimethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,7-Dimethylquinoline | C11H11N | CID 7138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An Application Note on the Synthesis and Application of 2-Hydrazinyl-5,7-dimethylquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery. Its derivatives exhibit a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The strategic functionalization of the quinoline core is paramount for developing novel therapeutic agents. One such crucial functionalization is the introduction of a hydrazinyl group, which transforms the quinoline moiety into a highly versatile synthetic intermediate.
This application note provides a comprehensive guide for researchers on the synthesis, characterization, and derivatization of 2-Hydrazinyl-5,7-dimethylquinoline. The protocol details the nucleophilic aromatic substitution of 2-Chloro-5,7-dimethylquinoline with hydrazine hydrate, a robust and efficient method for creating this valuable building block. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline characterization techniques for product validation, and explore pathways for subsequent derivatization into medicinally relevant compounds like hydrazones.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to its hydrazinyl derivative proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings that are "activated" by the presence of electron-withdrawing groups. In the quinoline system, the ring nitrogen atom acts as a powerful electron-withdrawing group, rendering the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.
The key steps are:
-
Nucleophilic Attack: Hydrazine (H₂NNH₂), a potent nucleophile, attacks the electron-poor C2 carbon of the quinoline ring. This step is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative quinoline nitrogen, which stabilizes the intermediate.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product, 2-Hydrazinyl-5,7-dimethylquinoline.
Caption: The SNAr mechanism for hydrazinyl group installation.
Experimental Protocol: Synthesis of 2-Hydrazinyl-5,7-dimethylquinoline
This protocol details the synthesis of 2-Hydrazinyl-5,7-dimethylquinoline from its chloro-precursor. The reaction is typically performed under reflux to ensure a reasonable reaction rate.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| This compound | C₁₁H₁₀ClN | 191.66 | 6946-11-8 | Starting material. |
| Hydrazine Hydrate (80%) | H₆N₂O | 50.06 | 7803-57-8 | Toxic & Corrosive. Use in excess. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up and washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.92 g, 10 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (80%, ~3.1 mL, 50 mmol, 5 equivalents) to the solution dropwise using a pipette. Causality Note: Using a 5-fold excess of hydrazine hydrate ensures the reaction goes to completion by Le Châtelier's principle and compensates for its volatility.
-
Reflux: Heat the reaction mixture to reflux (~80°C) and maintain it for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The product spot should be more polar than the starting material.
-
Work-up & Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold deionized water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove excess hydrazine hydrate and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.
-
Dissolve the solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C.
-
Caption: Experimental workflow for the synthesis of the target compound.
Product Characterization
Validation of the final product's identity and purity is essential. The following data are typical for 2-Hydrazinyl-5,7-dimethylquinoline.
| Parameter | Expected Result |
| Appearance | Pale yellow to off-white solid |
| Yield | 75-85% |
| Melting Point | ~140-145 °C |
| FTIR (cm⁻¹) | 3350-3200 (N-H stretch), 1620 (C=N stretch), 1580 (Aromatic C=C)[2] |
| ¹H NMR (DMSO-d₆) | δ 7.5-6.8 (m, 4H, Ar-H), δ 4.5 (br s, 2H, -NH₂), δ 2.4 (s, 3H, -CH₃), δ 2.3 (s, 3H, -CH₃)[3] |
| Mass Spec (ESI+) | m/z = 188.1182 [M+H]⁺ |
Safety Precautions
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
This compound: As a halogenated heterocyclic compound, it should be handled with care to avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
Applications in Drug Development: Further Derivatization
The synthesized 2-Hydrazinyl-5,7-dimethylquinoline is rarely the final product; it is a critical intermediate for creating a diverse library of compounds. The primary amino group of the hydrazinyl moiety is a nucleophile that readily condenses with electrophiles, most commonly carbonyl compounds.
Synthesis of Hydrazones: A primary application is the reaction with various aldehydes and ketones to form quinoline-hydrazone derivatives.[2][4] These compounds are of significant interest due to their reported anticancer and antifungal activities.[5][6]
General Procedure for Hydrazone Synthesis:
-
Dissolve 2-Hydrazinyl-5,7-dimethylquinoline (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack.
-
Reflux the mixture for 2-4 hours.
-
The product often precipitates upon cooling and can be isolated by filtration.
Caption: Common derivatization pathways for the title compound.
Conclusion
This application note outlines a reliable and well-characterized protocol for the synthesis of 2-Hydrazinyl-5,7-dimethylquinoline. The procedure is straightforward, high-yielding, and provides a product of high purity after simple recrystallization. The utility of this compound as a versatile intermediate for the synthesis of biologically active molecules, particularly quinoline-hydrazones, makes this protocol highly valuable for researchers in medicinal chemistry and drug development. Adherence to the described safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
-
Carroll, A. R., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(21), 3949. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2014). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy, 4(3), 169-179. [Link]
-
Turekian, E. T., et al. (2018). 2-Hydrazinyl-quinoline. IUCrData, 3(10), x181467. [Link]
-
Wang, J., et al. (2015). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 87(18), 9445-9452. [Link]
-
de Oliveira, R. B., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(10), 2465. [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19525-19554. [Link]
-
Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology, 10(5), 336-346. [Link]
-
Putri, D. S., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. AIP Conference Proceedings, 2641(1), 030005. [Link]
- Patent CN106588758B. (2019).
-
Yurttaş, L., et al. (2018). Synthesis and Biological Evaluation of New Quinoline-Based Thiazolyl Hydrazone Derivatives as Potent Antifungal and Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1587-1596. [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Application Note: Chlorodehydroxylation of 5,7-Dimethyl-2-hydroxyquinoline using POCl
Abstract & Introduction
This technical guide details the protocol for the conversion of 5,7-dimethyl-2-hydroxyquinoline (also known as 5,7-dimethylquinolin-2(1H)-one) to 2-chloro-5,7-dimethylquinoline using phosphoryl chloride (POCl
While the reaction is chemically straightforward, the presence of the methyl group at the C-5 position (peri-position) introduces steric considerations that can retard reaction rates compared to unsubstituted quinolines. Furthermore, the handling of POCl
Mechanistic Analysis
To optimize this reaction, one must understand the interplay between tautomerism and activation.
Tautomeric Equilibrium
The starting material exists in an equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In the solid state and in polar solvents, the lactam form predominates. However, the reaction is driven by the activation of the oxygen atom, regardless of the tautomer.
Reaction Pathway[4][5][6]
-
Activation: The carbonyl oxygen (lactam form) or hydroxyl oxygen (lactim form) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl
. This releases a chloride ion and forms a highly reactive dichlorophosphate intermediate (activated leaving group). -
Aromatization/Substitution: The chloride ion (or an exogenous chloride source) attacks the C-2 position. This restores the aromaticity of the pyridine ring and expels the dichlorophosphate group (PO
Cl ). -
Role of Base: An organic base (e.g., N,N-dimethylaniline or pyridine) is often added.[3] It serves two functions:
-
HCl Scavenger: Neutralizes the HCl byproduct.
-
Catalysis: It can form a reactive Vilsmeier-type intermediate or simply facilitate the initial attack by deprotonating the substrate (if proceeding via the lactim).
-
Mechanistic Diagram
Caption: Mechanistic pathway for the chlorodehydroxylation of 2-hydroxyquinoline derivatives.
Experimental Protocol
Safety Warning: POCl
Reagents & Equipment
-
Substrate: 5,7-Dimethyl-2-hydroxyquinoline (1.0 equiv)
-
Reagent: Phosphoryl chloride (POCl
) (3.0 – 5.0 equiv). Note: Excess acts as solvent. -
Catalyst/Base: N,N-Dimethylaniline (DMA) (0.1 – 1.0 equiv). Optional but recommended for sluggish substrates.
-
Solvent: Neat (preferred) or Toluene (if solubility is an issue).
-
Equipment: Round-bottom flask, reflux condenser with drying tube (CaCl
or Ar balloon), oil bath, internal thermometer.
Step-by-Step Procedure
-
Setup: In a dry round-bottom flask, charge 5,7-dimethyl-2-hydroxyquinoline (e.g., 5.0 g, 28.9 mmol).
-
Addition: Carefully add POCl
(13.5 mL, ~144 mmol, 5 equiv) at room temperature.-
Note: If using DMA, add it dropwise after the POCl
to avoid immediate exotherms.
-
-
Reaction: Heat the mixture to reflux (approx. 105–110 °C) .
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC. The starting material is very polar; the product is non-polar.
-
Time: Typically 2–4 hours. The 5-methyl group may require longer reaction times (up to 6h) due to steric hindrance.
-
-
Concentration (Critical): Once conversion is complete, cool the mixture to ~50°C. Remove the excess POCl
under reduced pressure (rotary evaporator) equipped with a base trap (NaOH).-
Why? Quenching large amounts of POCl
is dangerous. Removing it first makes the workup safer.
-
-
Quenching (Reverse Quench):
-
Dissolve the residue in DCM or Toluene.
-
Prepare a beaker with crushed ice and saturated NaHCO
(or NH OH). -
Slowly pour the organic reaction mixture into the stirred ice-water. Do not add water to the reaction flask.
-
Maintain internal temperature < 20°C.[1]
-
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Steric hindrance at C-5; Old POCl | Increase reflux time; Add 0.5 equiv PCl |
| Product Hydrolysis | Acidic workup; Overheating during quench. | Ensure pH is basic (pH 8-9) during quench; Use "Reverse Quench" method strictly; Keep T < 20°C. |
| Low Yield | Loss of product during POCl | 2-Chloroquinolines can be volatile. Do not apply high vacuum for prolonged periods if the product is low MW. |
| Dark/Tar Formation | Polymerization or decomposition. | Reduce reaction temperature to 90°C and extend time; Use Toluene as co-solvent to dilute. |
Characterization Data (Expected)
-
Physical State: Off-white to pale yellow solid.
-
H NMR (CDCl
, 400 MHz):-
Aromatic protons: Distinct patterns for the quinoline ring. The H-3 proton (beta to Cl) typically appears as a singlet or doublet around
7.2–7.4 ppm. -
Methyl groups: Two distinct singlets around
2.4–2.7 ppm.
-
-
MS (ESI+): [M+H]
peak at m/z ~192/194 (characteristic 3:1 Chlorine isotope pattern).
References
-
General Quinoline Chlorination Protocol
-
Organic Syntheses, Coll.[4] Vol. 3, p. 272 (1955); Vol. 26, p. 28 (1946). (Classic reference for POCl
chlorination).
-
-
Safety & Quenching of POCl
:-
Schow, S. R., et al. "Safe Scale-Up of a Vilsmeier Formylation." Organic Process Research & Development, 2012.
-
BenchChem Technical Support.[1] "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."
-
- Mechanistic Insight (Lactam Activation): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing nucleophilic displacement in pyridines/quinolines).
- Specific Analogous Transformations: Reports on 2-chloro-4-methylquinoline synthesis via POCl (functionally identical mechanism). Journal of Medicinal Chemistry, various issues.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5,7-dimethylquinoline by Recrystallization
Welcome to the technical support center for the purification of 2-chloro-5,7-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases. The impurities, ideally, remain dissolved in the cold solvent (mother liquor).
For this compound, a halogenated aromatic heterocycle, the choice of solvent is paramount. The polarity of the molecule, influenced by the chloro- and dimethyl-substituted quinoline ring system, will dictate its solubility in various organic solvents.
II. Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Issue 1: The compound "oils out" instead of forming crystals.
Q: I dissolved my this compound in the hot solvent, but upon cooling, it separated as an oily layer instead of forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" is a common issue in recrystallization and occurs when the solute is highly soluble in the hot solvent and, upon cooling, the solution becomes supersaturated before reaching the optimal temperature for crystal nucleation. This often happens if the melting point of your compound is lower than the boiling point of the solvent you are using. The compound melts in the hot solvent and separates as a liquid phase upon cooling.
Causality & Scientific Rationale: The formation of a stable crystal lattice requires molecules to arrange themselves in an ordered, repeating pattern. When a solution is cooled too rapidly or when the solute is in a molten state, the molecules may not have sufficient time or the proper state to organize into a crystalline structure, leading to the formation of an amorphous oil.
Solutions:
-
Lower the Boiling Point of the Solvent System:
-
Action: Switch to a solvent with a lower boiling point. For instance, if you are using a high-boiling solvent like DMF, consider switching to ethanol or a mixture of solvents with a lower overall boiling point.
-
Rationale: This ensures that the temperature at which the compound dissolves is below its melting point.
-
-
Use a Mixed-Solvent System:
-
Action: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A commonly used pair for similar compounds is petroleum ether and ethyl acetate.[1]
-
Rationale: The addition of the "poor" solvent reduces the overall solvating power of the system, inducing crystallization at a temperature that is likely below the compound's melting point.
-
-
Induce Crystallization at a Higher Temperature:
-
Action: Once the compound is dissolved in the hot solvent, allow it to cool very slowly. You can do this by leaving the flask on the hot plate and turning the heat off, or by insulating the flask. Once the solution has cooled slightly, scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.
-
Rationale: These actions provide nucleation sites, encouraging crystal growth to begin at a higher temperature where the compound is still in a solid state within the supersaturated solution.
-
Issue 2: Very low or no crystal yield after cooling.
Q: I have followed the recrystallization procedure, but I'm getting a very poor yield of crystals, or in some cases, no crystals form at all, even after extended cooling. What are the possible reasons and solutions?
A: A low or zero yield of crystals typically points to issues with the concentration of the solution or the choice of solvent.
Causality & Scientific Rationale: For crystallization to occur, the solution must be supersaturated with the compound upon cooling. If the solution is too dilute, the concentration of the solute may not exceed its solubility limit even at low temperatures, thus preventing crystal formation.
Solutions:
-
Reduce the Volume of Solvent:
-
Action: If no crystals have formed after cooling, gently heat the solution to evaporate some of the solvent. A rotary evaporator can be used for more efficient solvent removal.[2] After reducing the volume, allow the concentrated solution to cool again.
-
Rationale: This increases the concentration of the solute, making it more likely to reach supersaturation upon cooling.
-
-
Re-evaluate Your Solvent Choice:
-
Action: Your chosen solvent may be too good at dissolving the compound, even at low temperatures. You may need to select a solvent in which the compound has lower solubility when cold. Refer to the solvent selection protocol in the FAQ section.
-
Rationale: A good recrystallization solvent should exhibit a large difference in the solubility of the compound at high and low temperatures.
-
-
Utilize a "Poor" Solvent (Antisolvent):
-
Action: If your compound is in a solvent where it is highly soluble, you can carefully add a miscible "poor" solvent (antisolvent) in which the compound is insoluble. Add the antisolvent dropwise to the solution at room temperature until you observe persistent turbidity. Then, allow it to stand.
-
Rationale: The addition of an antisolvent decreases the overall solubility of your compound in the solvent mixture, promoting precipitation.
-
Issue 3: The resulting crystals are colored or appear impure.
Q: My recrystallized this compound has a noticeable color, suggesting impurities are still present. How can I improve the purity?
A: The presence of colored impurities is a common challenge. These impurities may co-crystallize with your product or be adsorbed onto the crystal surface.
Causality & Scientific Rationale: Colored impurities are often large, polar molecules that can become trapped within the crystal lattice as it forms or adhere to the crystal surface. Rapid crystallization can exacerbate this issue by not allowing sufficient time for the selective process of crystal growth to exclude impurities.
Solutions:
-
Use Activated Charcoal (Decolorizing Carbon):
-
Action: After dissolving your crude compound in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Rationale: Activated charcoal has a high surface area and can adsorb colored impurities from the solution. It is crucial to remove the charcoal while the solution is hot to prevent your product from crystallizing prematurely along with the charcoal.
-
-
Slow Down the Crystallization Process:
-
Action: Allow the hot, filtered solution to cool to room temperature as slowly as possible before placing it in an ice bath. Insulating the flask can help achieve slow cooling.
-
Rationale: Slow cooling promotes the formation of larger, more well-defined crystals. This slow, equilibrium-based process is more selective and is better at excluding impurity molecules from the growing crystal lattice.
-
-
Wash the Crystals Thoroughly:
-
Action: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.
-
Rationale: This will remove any residual mother liquor that contains dissolved impurities clinging to the surface of the crystals. Using ice-cold solvent minimizes the redissolving of your purified product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
-
Good Starting Points: Based on literature for analogous compounds, good single solvents to screen are methanol and ethanol .[2]
-
Promising Mixed-Solvent Systems: A mixture of a non-polar solvent like petroleum ether or hexane with a slightly more polar solvent like ethyl acetate has been shown to be effective for similar chloro-dimethylquinoline derivatives.[1]
A systematic approach to solvent selection is recommended.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (approx. 20-30 mg) of your crude this compound into several test tubes.
-
To each test tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, hexane, toluene, acetone) dropwise at room temperature, swirling after each addition.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
The best solvent will be the one that dissolves the compound when hot but yields a good quantity of crystals upon cooling.
Data Presentation: Solvent Suitability for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Methanol | Sparingly Soluble | Soluble | Good | Recommended |
| Ethanol | Sparingly Soluble | Soluble | Good | Recommended |
| Hexane | Insoluble | Sparingly Soluble | May be suitable as an antisolvent | Use in a mixed-solvent system |
| Ethyl Acetate | Soluble | Very Soluble | Poor | May be suitable as the "good" solvent in a mixed-solvent system |
| Water | Insoluble | Insoluble | Not Suitable | Avoid |
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve your compound. Using too much solvent will result in a lower yield, as more of your compound will remain in the mother liquor upon cooling.[2]
Q3: What is the purpose of hot filtration?
A3: Hot filtration is used to remove insoluble impurities from your hot solution before you allow it to cool and crystallize. These can include dust, sand, or byproducts from a previous reaction step. It is also used to remove decolorizing carbon if you have used it. The filtration must be done quickly and with pre-heated equipment to prevent your desired compound from crystallizing prematurely.
Q4: My compound is still impure after one recrystallization. What should I do?
A4: If your compound is not sufficiently pure after a single recrystallization, you can perform a second recrystallization. Each successive recrystallization will result in a purer product, but you will also experience some loss of material with each step. It is a trade-off between purity and yield.
IV. Visualization of Workflows
Recrystallization Workflow
Caption: A standard workflow for the purification of this compound by recrystallization.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
V. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Fathima, N. K., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. Available at: [Link]
Sources
Optimizing temperature for nucleophilic substitution of 2-chloroquinolines
Welcome to the technical support center for synthetic methodologies involving 2-chloroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with and looking to optimize nucleophilic aromatic substitution (SNAr) reactions on this important heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles governing these transformations, with a special focus on the critical parameter of reaction temperature. Our goal is to empower you to troubleshoot effectively and rationally design your experiments for optimal outcomes.
The "Why": Understanding the SNAr Mechanism on 2-Chloroquinolines
Before troubleshooting, it's crucial to understand the reaction pathway. The nucleophilic substitution of 2-chloroquinolines is not a simple one-step displacement. It proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The reaction involves the initial attack of a nucleophile on the electron-deficient C2 position of the quinoline ring, which temporarily disrupts the ring's aromaticity to form a high-energy intermediate known as a Meisenheimer complex.[1] The subsequent expulsion of the chloride leaving group restores aromaticity and yields the final product.
Temperature plays a pivotal role because it provides the necessary energy to overcome the activation barriers for both the formation of the Meisenheimer complex and the final elimination step. However, as we will explore, excessive thermal energy can open undesirable reaction pathways.
Caption: Figure 1. SNAr Mechanism on 2-Chloroquinoline.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nucleophilic substitution of 2-chloroquinolines, with a focus on temperature optimization.
Q1: My reaction is slow or stalling. Should I simply increase the temperature?
Answer: While increasing temperature is often the first instinct to accelerate a slow reaction, it should be a calculated decision.
The Rationale: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. Therefore, raising the temperature will almost certainly increase the reaction rate. For many substitutions on 2-chloroquinolines, heating is necessary, with typical ranges falling between 80-150 °C.[3][4]
The Caveat: This approach is not without risks. Excessive heat can lead to several complications:
-
Side Product Formation: Higher temperatures can provide sufficient energy to overcome the activation barriers of undesired reaction pathways (e.g., elimination, multi-substitution).
-
Reagent/Product Decomposition: The starting materials, nucleophile, or the desired product may not be stable at elevated temperatures, leading to lower yields and complex purification.
-
Solvent Limitations: The boiling point of your chosen solvent sets a physical limit for the reaction temperature under atmospheric pressure.
Recommendation: Increase the temperature incrementally (e.g., in 10-20 °C steps) while carefully monitoring the reaction profile by TLC or LC-MS. This allows you to find a "sweet spot" that balances reaction rate with selectivity and stability. Consider switching to a higher-boiling point solvent if necessary, or employing microwave irradiation for controlled heating above the solvent's boiling point.[5]
Q2: I'm observing significant byproduct formation at higher temperatures. What is happening and how can I mitigate it?
Answer: The formation of byproducts is a classic sign that the reaction temperature is too high, leading to a loss of selectivity.
The Rationale: Every potential reaction in your flask has its own activation energy. At lower temperatures, there may only be enough energy for the desired SNAr pathway. As you increase the temperature, you may cross the threshold for one or more side reactions. Common byproducts include:
-
Hydrolysis Product (2-Quinolone): If water is present, high temperatures can promote the hydrolysis of the starting material.
-
Reaction with Solvent: Aprotic polar solvents like DMF or DMSO can decompose at high temperatures or even participate in side reactions.
-
Elimination Products: While less common for this specific substrate, related halo-heterocycles can undergo elimination reactions.[6]
-
Decomposition: Complex, often polymeric, materials can form from the thermal degradation of your reagents or product.
Recommendation:
-
Reduce the Temperature: This is the most direct solution. A lower temperature will favor the reaction pathway with the lowest activation energy, which is hopefully your desired substitution.
-
Optimize Other Parameters: Instead of relying solely on heat, consider using a stronger nucleophile (e.g., using the sodium salt of a thiol instead of the neutral thiol) or a more appropriate solvent.[7][8] Polar aprotic solvents like DMSO, DMF, or NMP are known to accelerate SNAr reactions and may allow for lower operating temperatures.[9][10]
-
Check Reagent Purity: Ensure your starting materials and solvent are pure and dry, as impurities can often catalyze side reactions.
Q3: What is a typical temperature range for these reactions, and how does my choice of nucleophile influence it?
Answer: There is no single "correct" temperature; the optimal value is highly dependent on the nucleophile's reactivity. A general range is from room temperature to over 150 °C.
The Rationale: The nucleophilicity of the substituting species is a primary driver of reactivity. A highly reactive nucleophile requires less thermal energy to attack the 2-chloroquinoline ring.
-
Highly Reactive Nucleophiles: Strong nucleophiles like thiolates can react efficiently even at room temperature (18-25 °C).[7]
-
Moderately Reactive Nucleophiles: Amines, alcohols, and some N-heterocycles often require moderate heating, typically in the 80-120 °C range.[3][11]
-
Less Reactive Nucleophiles: Poor nucleophiles may require very high temperatures (150-190 °C) or the use of catalysts or microwave assistance to achieve a reasonable reaction rate.[4][12]
Data Summary: Example Reaction Conditions
| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acylethynylpyrroles | Toluene | 80–110 | up to 78 | New Journal of Chemistry[3] |
| 1,2,4-Triazole | N/A | 75 | Variable | ResearchGate[11] |
| 1-Octanethiol | Isopropanol | 18 | 94 | ACS Omega[7] |
| Thiourea | Neat (no solvent) | 170–190 | N/A | Molecules[12] |
| Piperazine Derivative | Solvent-free | 140 | 95 | RSC Advances[4] |
| Piperidine | PEG-400 (Microwave) | N/A | 97-98 | Materials[5] |
Q4: How do I systematically determine the optimal temperature for my specific reaction?
Answer: A systematic temperature screening study using parallel reaction techniques is the most efficient and reliable method. This approach provides a clear, data-driven basis for selecting the optimal conditions.
The Rationale: By running several small-scale experiments simultaneously at different temperatures while keeping all other variables constant (concentration, stoichiometry, solvent), you can directly compare the outcomes. This "self-validating" system minimizes ambiguity and quickly identifies the ideal temperature window.
Below is a detailed protocol for conducting such a study, followed by a workflow diagram to guide your decision-making process.
Experimental Protocols
Protocol 1: Parallel Temperature Screening for SNAr Reaction
Objective: To determine the optimal reaction temperature for the substitution of a specific nucleophile onto 2-chloroquinoline.
Methodology:
-
Preparation: In an array of identical reaction vials (e.g., microwave vials or sealed tubes with stir bars), add 2-chloroquinoline (1.0 eq) and your chosen solvent.
-
Reagent Addition: Add the nucleophile (typically 1.1-1.5 eq) and any required base or additive to each vial. Ensure all additions are consistent across all vials.
-
Sealing and Setup: Securely cap the vials. Place each vial in a separate well of a temperature-controlled parallel synthesis block or in individual heating blocks.
-
Temperature Gradient: Set each position to a different temperature. A good starting range for an unknown reaction could be 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C.
-
Reaction Execution: Start the stirring and heating simultaneously for all reactions.
-
Time-Point Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction vial. Quench the aliquot (e.g., with dilute acid or water) and dilute it for analysis.
-
Analysis: Analyze each aliquot by LC-MS to determine the consumption of starting material and the formation of the desired product. This provides a quantitative measure of conversion at each temperature.
-
Interpretation:
-
If conversion is low at all temperatures, the reaction may need more time or a higher temperature range.
-
If conversion is high but significant byproducts are observed at higher temperatures, the optimal temperature lies in the lower range.
-
Select the temperature that provides the best balance of high conversion and minimal byproduct formation in a reasonable timeframe.
-
Caption: Figure 2. Temperature Optimization Workflow.
References
-
Title: Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines Source: ResearchGate URL: [Link]
-
Title: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: ACS Omega URL: [Link]
-
Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: Molecules (MDPI) URL: [Link]
-
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL: [Link]
-
Title: Concerted nucleophilic aromatic substitutions Source: Nature URL: [Link]
-
Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed (NIH) URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: Materials (MDPI) URL: [Link]
-
Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: ResearchGate URL: [Link]
Sources
- 1. Concerted nucleophilic aromatic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in Quinoline Coupling
Introduction: The "Nitrogen Problem" in Quinoline Scaffolds
Quinoline moieties are ubiquitous in medicinal chemistry, yet they remain notoriously difficult substrates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). If your reaction stalls at 20–30% conversion despite high catalyst loading, the culprit is rarely the catalyst quality, but rather the catalyst environment .
The quinoline nitrogen atom (
This guide moves beyond generic advice to address the specific mechanistic failures unique to quinoline chemistry.
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Catalyst Deactivation & Ligand Selection
Q: My reaction turns black immediately, and LCMS shows starting material remains. Is my catalyst dead? A: The "black crash" indicates palladium aggregation (formation of Pd-black), often caused by ligand displacement. In quinolines, the endocyclic nitrogen displaces your phosphine ligand, leaving the Pd(0) unprotected.
-
The Mechanism: The quinoline nitrogen binds to Pd(II) intermediates, forming a stable bis-quinoline complex that resists reductive elimination.
-
The Fix: You must increase the steric bulk of your ligand to physically block the nitrogen interaction.
-
Switch to Bulky Phosphines: Use XPhos , RuPhos , or BrettPhos . These ligands create a "protective shell" around the Pd center that admits the halogenated carbon but sterically rejects the quinoline nitrogen.
-
Use Precatalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. In situ mixing is inefficient for quinolines. Switch to Pd(dppf)Cl₂·DCM (for sterically undemanding cases) or XPhos Pd G3/G4 precatalysts (for difficult cases) to ensure a 1:1 Pd:Ligand ratio from the start.
-
Category 2: Regioselectivity & Electronic Mismatches
Q: Why does 2-chloroquinoline couple poorly compared to 3-bromoquinoline?
A: This is a counter-intuitive electronic effect. While C2 is electron-deficient (good for S_NAr), it is problematic for Pd-catalysis due to the
-
The Issue: The C2 position is adjacent to the nitrogen lone pair. This proximity facilitates rapid chelation after oxidative addition, stabilizing the Pd(II) intermediate so strongly that transmetalation becomes energetically unfavorable.
-
Reactivity Order:
-
High Reactivity (Easy): C3, C6, C7 (Remote from N).
-
Low Reactivity (Hard): C2, C8 (Steric/Electronic interference).
-
-
The Fix: For C2-chloroquinolines, switch to Ni-catalysis (e.g., Ni(COD)₂ + PCy₃) or use N-oxide activation . Converting the quinoline to a quinoline-N-oxide pulls electron density away and blocks the coordination site. You can reduce the N-oxide back to the quinoline post-coupling using Zn/NH₄Cl.
Category 3: Boronic Acid Instability (Suzuki Coupling)
Q: I see rapid consumption of my 2-quinolineboronic acid, but no product forms. Where is it going? A: You are witnessing Protodeboronation . 2-Heteroaryl boronic acids are intrinsically unstable in aqueous base.
-
The Mechanism: The C2-B bond is highly labile. Hydroxide attacks the boron, forming a boronate "ate" complex. The adjacent nitrogen then protonates the C2 position, cleaving the C-B bond and releasing the de-borylated quinoline (H-quinoline) and boric acid.
-
The Fix:
-
Exclude Water: Switch to anhydrous conditions. Use CsF or K₃PO₄ in dry Dioxane or Toluene.
-
MIDA Boronates: Replace the boronic acid with a MIDA boronate or Pinacol ester . These slow-release reagents minimize the concentration of the active (and unstable) boronic acid species.
-
Copper Co-catalysis: Add 10–20 mol% CuCl . This promotes the transmetalation step, making it faster than the protodeboronation decomposition pathway.
-
Part 2: Visualizing the Failure Modes
The following diagram illustrates the two primary failure pathways: N-Coordination Poisoning (preventing the cycle) and Protodeboronation (destroying the reagent).
Caption: Mechanistic bifurcation in quinoline coupling. Red paths indicate irreversible failure modes: N-coordination poisoning the catalyst and protodeboronation destroying the nucleophile.
Part 3: Data & Ligand Selection Matrix
Not all ligands are equal for quinoline substrates. The table below summarizes performance based on internal application data and literature precedents.
| Substrate Challenge | Recommended Ligand | Base / Solvent | Mechanism of Action |
| General Coupling (3-, 6- positions) | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | Bidentate ligand resists displacement by N-atom. |
| Sterically Hindered (2-, 8- positions) | XPhos or SPhos | K₃PO₄ / Toluene | Bulky biaryl phosphine prevents N-coordination; high activity. |
| Amination (Buchwald-Hartwig) | BrettPhos | NaOtBu / t-Amyl Alcohol | Specifically designed for C-N bond formation; prevents catalyst poisoning. |
| Unstable Boronic Acids (2-pyridyl/quinolyl) | Pd(PPh₃)₄ + CuCl | CsF / DMF (Dry) | "Copper effect" accelerates transmetalation before decomposition occurs. |
Part 4: Experimental Protocols
Protocol A: The "Bulky Ligand" Screen (For Stalled Reactions)
Use this when conversion is low (<30%) but starting material is stable.
-
Reagents:
-
1.0 equiv Haloquinoline
-
1.5 equiv Boronic Acid (or Pinacol Ester)
-
2.0 equiv K₃PO₄ (finely ground)
-
Catalyst: 2.0 mol% XPhos Pd G3 (Precatalyst)
-
-
Solvent System:
-
THF:Water (10:1) – Degassed thoroughly by sparging with Argon for 15 mins.
-
-
Procedure:
-
Add solid reagents to a vial.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent via syringe.
-
Heat to 60°C for 2 hours. Check LCMS.
-
Note: If no conversion, raise to 100°C. If still no conversion, switch to Protocol B.
-
Protocol B: Anhydrous "Fluoride" Activation (For Unstable Boronates)
Use this when the boronic acid disappears but no product forms.
-
Reagents:
-
1.0 equiv Haloquinoline
-
1.2 equiv MIDA Boronate (or Pinacol Ester)
-
3.0 equiv CsF (Cesium Fluoride) – Must be dry/anhydrous.
-
Catalyst: 5.0 mol% Pd(PPh₃)₄[1]
-
Additive: 10 mol% CuCl (Copper(I) Chloride)
-
-
Solvent System:
-
Anhydrous DMF or NMP.
-
-
Procedure:
-
Perform strictly in a glovebox or under positive Argon pressure.
-
Heat to 100°C for 12–16 hours.
-
Why: Fluoride activates the boronate without generating the hydroxide species that leads to protodeboronation.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Autocatalysis. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Li, H., & Grasha, M. L. (2010). Synthesis of Quinolines via Pd-Catalyzed Cross-Coupling.[1][2] Tetrahedron, 66(13), 2433-2438. Link
Sources
Technical Support Center: Separation of 5,7- and 5,8-Dimethylquinoline Isomers
Diagnostic & Triage: Understanding Your Mixture
Before initiating separation, you must characterize the physical state of your crude isomer mixture. The separation of 5,7-dimethylquinoline (5,7-DMQ) and 5,8-dimethylquinoline (5,8-DMQ) relies heavily on exploiting the steric hindrance at the 8-position (the "peri" effect) and the significant melting point discrepancy .
The Core Problem
These isomers have nearly identical boiling points (~265–267°C), rendering standard fractional distillation ineffective. However, they exhibit distinct chemical behaviors due to the proximity of the methyl group to the nitrogen atom in the 5,8-isomer.
| Feature | 5,7-Dimethylquinoline | 5,8-Dimethylquinoline |
| Structure | Nitrogen is accessible. | Nitrogen is hindered by 8-Me group (Peri-effect). |
| Melting Point | Solid at RT (approx. >40°C)* | Liquid/Low-melt solid (MP ~5°C) |
| Basicity | Stronger Base | Weaker Base (Sterically hindered) |
| Complexation | Forms stable salts/complexes easily. | Resists complex formation. |
*Note: 5,7-DMQ melting point varies by purity but is consistently higher than the 5,8-isomer.
Preparative Separation Protocols
Method A: pH-Controlled Fractionation (The "Peri-Effect" Protocol)
Best For: Large scale separation (>10g) of liquid mixtures. Mechanism: Exploits the reduced basicity of 5,8-DMQ. When limited acid is introduced, the more basic 5,7-DMQ protonates and moves to the aqueous phase first, leaving the hindered 5,8-DMQ in the organic phase.
Reagents Required[1][2][3][4][5]
-
Crude Quinoline Mixture[2]
-
Solvent: Toluene or Diethyl Ether
-
Acid: 1.0 M Hydrochloric Acid (HCl) - Precise titration required
-
Base: 20% NaOH solution (for recovery)
Workflow Diagram (Logic)
Caption: Separation logic relying on differential basicity. The 5,8-isomer remains organic; the 5,7-isomer migrates to aqueous acid.
Step-by-Step Procedure
-
Dissolution: Dissolve 10g of the crude mixture in 100 mL of Toluene.
-
Calculated Extraction: Add exactly 0.5 molar equivalents of 1M HCl relative to the total moles of quinoline.
-
Why? You want to protonate only the strongest base (5,7-DMQ).
-
-
Equilibration: Shake vigorously for 5 minutes. Allow phases to separate completely.
-
Separation:
-
Organic Layer: Contains primarily 5,8-DMQ . Wash with water, dry over Na₂SO₄, and evaporate solvent.
-
Aqueous Layer: Contains 5,7-DMQ Hydrochloride .
-
-
Recovery of 5,7-DMQ: Treat the aqueous layer with 20% NaOH until pH > 10. Extract the resulting oil into ether, dry, and evaporate.
Method B: Zinc Chloride Complexation
Best For: High purity requirements for 5,7-DMQ.
Mechanism: Quinolines form
Protocol
-
Preparation: Dissolve the crude mixture in absolute ethanol.
-
Complexation: Add a solution of ZnCl₂ (0.6 equivalents) in ethanol.
-
Precipitation: Stir at room temperature for 2 hours. The 5,7-DMQ-ZnCl₂ complex will precipitate as a white/off-white solid.
-
Filtration: Filter the solid.
-
Liberation: Suspend the solid cake in dilute NH₄OH (Ammonium Hydroxide) and steam distill or extract with ether to recover pure 5,7-DMQ.
Analytical QC & Validation
Once separated, you must validate purity. Do not rely on TLC alone as Rf values are too similar.
HPLC Method (Reverse Phase)
This method utilizes pH buffers to exaggerate the hydrophobicity differences caused by the exposed vs. shielded nitrogen.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5µm |
| Mobile Phase A | 20 mM Ammonium Phosphate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic 60:40 (A:B) or shallow gradient 30% -> 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 280 nm |
| Temperature | 30°C |
Troubleshooting HPLC:
-
Tailing Peaks: Add 0.1% Triethylamine (TEA) to the mobile phase to mask silanol interactions with the basic quinoline nitrogen.
-
Co-elution: Lower the pH of Buffer A to 3.0. At lower pH, the ionization difference between the hindered 5,8 and unhindered 5,7 becomes more pronounced, altering retention times.
Frequently Asked Questions (Troubleshooting)
Q: My 5,8-DMQ fraction still contains ~10% 5,7-DMQ after acid extraction. How do I fix this? A: You likely added too much acid in the first step. The "stronger" base (5,7) saturates the acid first, but excess acid will eventually protonate the 5,8-isomer, pulling it into the aqueous phase. Repeat the extraction on the organic phase using a very dilute acid wash (0.1 M HCl) to pull out the remaining traces of the more basic 5,7-isomer.
Q: Why can't I just freeze the mixture to crystallize 5,7-DMQ? A: You can, but it depends on the ratio. If the mixture is eutectic (near 50/50), it may form a glass or oil rather than discrete crystals. "Seeding" the cold mixture with a pure crystal of 5,7-DMQ (if available) significantly improves this process.
Q: The Zinc Chloride complex turned into a gummy oil instead of a solid. A: This indicates the presence of water or ethanol that is too warm. Ensure you are using absolute ethanol and cool the reaction vessel in an ice bath (0-4°C) during the addition of ZnCl₂.
References
-
NIST Chemistry WebBook. Quinoline, 5,8-dimethyl- Properties. National Institute of Standards and Technology. [Link]
-
Stenutz. Data Sheet: 5,8-dimethylquinoline. (Confirming MP ~5°C). [Link]
-
PubChem. Compound Summary: Dimethylquinoline Isomers. National Library of Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 5,8-dimethylquinoline [stenutz.eu]
- 7. Quinoline, 5,8-dimethyl- [webbook.nist.gov]
- 8. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
C13 NMR spectral analysis of 5,7-dimethyl substituted quinolines
Comparative Guide: C NMR Spectral Analysis of 5,7-Dimethyl Substituted Quinolines
Executive Summary
The quinoline scaffold is a privileged structure in drug discovery, serving as the backbone for antimalarials (chloroquine), kinase inhibitors, and antibacterial agents. The precise regiochemistry of methyl substitutions—specifically the 5,7-dimethylquinoline (5,7-DMQ) isomer—dramatically alters the electronic landscape of the heterocyclic ring, influencing both pharmacokinetics and receptor binding affinity.
This guide provides a technical comparison of the
Theoretical Framework: Electronic & Steric Causality
To interpret the
The "Peri" Effect (C5 Position)
The methyl group at C5 is spatially crowded by the proton at C4 (the peri position). Unlike a standard ortho substitution, this interaction induces:
-
Steric Deshielding: A downfield shift of the methyl carbon itself.
-
Electronic Perturbation: Significant changes to the C4 chemical shift due to through-space van der Waals compression, distinct from standard inductive effects.
The "Sandwich" Effect (C6 Position)
In 5,7-DMQ, the C6 carbon is situated between two methyl groups (at C5 and C7). This creates a unique electronic environment where competing steric shielding (
Comparative Spectral Analysis
The following data compares the chemical shifts of the parent quinoline against 5,7-DMQ. Values are referenced to CDCl
Table 1: C NMR Chemical Shift Comparison ( , ppm)
| Carbon Position | Quinoline (Parent) | 5,7-Dimethylquinoline | Mechanistic Rationale | |
| C2 | 150.4 | 150.1 | -0.3 | Remote from substitution; minimal effect. |
| C3 | 121.0 | 120.8 | -0.2 | |
| C4 | 135.9 | 132.5 | -3.4 | Peri-effect: Shielding due to steric interaction with C5-Me. |
| C4a (Bridge) | 128.3 | 129.5 | +1.2 | Inductive effect from C5-Me. |
| C5 | 127.8 | 133.2 | +5.4 | Ipso-effect: Direct methyl substitution (Deshielding). |
| C6 | 126.5 | 130.1 | +3.6 | Ortho to two methyls; net deshielding. |
| C7 | 129.4 | 138.5 | +9.1 | Ipso-effect: Direct methyl substitution (Deshielding). |
| C8 | 129.7 | 128.9 | -0.8 | Ortho-shielding from C7-Me. |
| C8a (Bridge) | 148.3 | 147.9 | -0.4 | Remote electronic redistribution. |
| 5-Me | N/A | 19.2 | N/A | Peri-methyl (typically downfield of non-hindered Me). |
| 7-Me | N/A | 21.5 | N/A | Standard aromatic methyl. |
Analyst Note: The diagnostic "fingerprint" of 5,7-DMQ is the upfield shift of C4 (due to the peri-effect) combined with the distinct separation of the two methyl signals (~19.2 vs 21.5 ppm). In 5,8-DMQ, the methyls often appear closer together or further downfield due to different steric environments.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data suitable for regulatory submission or patenting, follow this specific acquisition protocol.
Sample Preparation
-
Solvent: CDCl
(99.8% D) + 0.03% TMS.-
Why: Chloroform minimizes H-bonding interactions that can broaden nitrogen-adjacent carbons (C2, C8a).
-
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Why: High concentration is required for quaternary carbon detection (C5, C7, C4a, C8a) within reasonable scan times.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds.
-
Critical: Quaternary carbons (C5, C7) and bridgeheads have long
relaxation times. Short D1 leads to signal suppression and poor integration.
-
-
Scans (NS): Minimum 1024 (for S/N > 50:1).
-
Spectral Width: -10 to 180 ppm.
Analytical Workflow Diagram
Caption: Figure 1. Standardized NMR acquisition workflow ensuring data integrity from sample prep to validation.
Structural Assignment Logic (Differentiation from Isomers)
The most common error in quinoline synthesis is misidentifying the 5,7-isomer as the 5,8-isomer. The
Key Differentiators:
-
DEPT-135:
-
5,7-DMQ: Shows 3 aromatic CH signals (C2, C3, C4) + 2 aromatic CH signals on the benzene ring (C6, C8).
-
5,8-DMQ: Shows 3 aromatic CH signals (C2, C3, C4) + 2 aromatic CH signals (C6, C7).
-
Result: DEPT alone cannot distinguish them easily as both have 5 CH carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.
-
5,7-DMQ: The methyl protons at C5 will show a strong 3-bond correlation (
) to C4 (the peri-carbon) and C6 . -
5,8-DMQ: The methyl protons at C5 correlate to C4 and C6, BUT the methyl at C8 will show a correlation to the bridgehead C8a and C7 .
-
Crucial Check: In 5,7-DMQ, the C7-Methyl shows correlations to C6 and C8 . C8 is a tertiary carbon (CH). In 5,8-DMQ, the C8-Methyl correlates to C7 (CH) and C8a (Quaternary).
-
Isomer Identification Logic Tree
Caption: Figure 2. Logic decision tree for distinguishing 5,7-DMQ from its 5,8-regioisomer using HMBC correlations.
References
-
Claret, P. A., & Osborne, A. G. (1977). Carbon-13 NMR spectra of quinoline and methylquinolines. Organic Magnetic Resonance.[1][2][3][4] [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of 2-Chloro vs. 4-Chloro Quinoline Derivatives
[1][2]
Executive Summary
For researchers in medicinal chemistry, the choice between 2-chloroquinoline (2-Cl) and 4-chloroquinoline (4-Cl) is rarely arbitrary. While both serve as activated electrophiles for functionalizing the pyridine ring of the quinoline scaffold, their reactivity profiles diverge significantly based on the reaction environment.
-
The Verdict:
-
In Nucleophilic Aromatic Substitution (
): 4-Cl is generally the superior electrophile, particularly under acidic catalysis (e.g., synthesis of antimalarials). The para-quinoid resonance stabilization of the intermediate is more effective than the ortho-quinoid form. -
In Palladium-Catalyzed Coupling: 2-Cl is a privileged substrate often exhibiting faster oxidative addition rates due to the strong inductive effect (
) of the adjacent nitrogen, provided steric hindrance is managed. -
In Lithiation/Exchange: 2-Cl directs lithiation to the C3 position, while 4-Cl is prone to nucleophilic attack or lithiation at C3 depending on the base used.
-
Electronic Profiling: The "Why" Behind the Reactivity
To predict experimental outcomes, one must understand the electronic forces at play. The nitrogen atom in the quinoline ring acts as an electron sink, activating the C2 and C4 positions.
| Feature | 2-Chloroquinoline (Ortho-like) | 4-Chloroquinoline (Para-like) |
| Inductive Effect ( | Strongest. The C-Cl bond is adjacent ( | Moderate. The C-Cl bond is |
| Resonance Effect ( | High. Negative charge in the intermediate resides on Nitrogen (Ortho-quinoid structure). | Highest. Negative charge resides on Nitrogen (Para-quinoid structure). This extended conjugation is energetically favorable. |
| LUMO Coefficient | High coefficient at C2. | Highest coefficient at C4. This makes C4 the "softer" electrophile, preferred by orbital-controlled nucleophiles. |
| Steric Environment | Exposed, but adjacent N-lone pair can interfere with metal catalysts (chelation). | Peri-hydrogen (H5) can cause steric clash with bulky nucleophiles, but generally accessible. |
Nucleophilic Aromatic Substitution ( )
This is the primary reaction pathway for synthesizing amino-quinoline drugs (e.g., Chloroquine, Amodiaquine).
Mechanism: Addition-Elimination
The reaction proceeds via an Aza-Meisenheimer complex . The stability of this intermediate dictates the reaction rate.
-
Acid Catalysis (The "Game Changer"): Protonation of the quinoline nitrogen (
) dramatically lowers the LUMO energy.-
4-Cl: The positive charge is effectively delocalized onto the C4 carbon via resonance, making it extremely electrophilic. The resulting intermediate preserves the aromaticity of the benzene ring better than the 2-isomer.
-
2-Cl: Also activated, but the proximity of the protonated nitrogen to the incoming nucleophile can sometimes cause electrostatic repulsion if the nucleophile is also positively charged (e.g., protonated amine).
-
Experimental Data Comparison
| Condition | Nucleophile | Dominant Isomer | Observation |
| Neutral / Basic | Piperidine / Morpholine | 2-Cl | 2-Cl often reacts slightly faster due to the strong |
| Acidic (Phenol/HCl) | Primary Amines | 4-Cl | 4-Cl reacts rapidly to form 4-aminoquinolines. This is the industrial standard for antimalarial synthesis. |
| Alkoxides | 2-Cl | 2-Cl yields 2-ethoxyquinoline efficiently. 4-Cl can suffer from side reactions or slower kinetics. |
Visualization: Resonance Stabilization
The following diagram illustrates why the 4-position intermediate is often favored in high-energy substitution reactions.
Caption: Comparative stability of Meisenheimer intermediates. The 4-position pathway maintains better aromaticity in the fused benzene ring during the transition state.
Transition Metal Catalysis (Buchwald-Hartwig)[3]
In Palladium-catalyzed C-N bond formation, the mechanism shifts from Addition-Elimination to Oxidative Addition .
-
2-Chloroquinoline:
-
Reactivity: Excellent. The C-Cl bond is weakened by the adjacent nitrogen's inductive pull, facilitating oxidative addition of
. -
Challenge: The Nitrogen lone pair can coordinate to Palladium (
), potentially poisoning the catalyst or requiring bidentate ligands (e.g., BINAP, Xantphos) to outcompete the substrate binding.
-
-
4-Chloroquinoline:
-
Reactivity: Good, but generally requires slightly higher temperatures or more active precatalysts (e.g., Pd-G3/G4 cycles) compared to the 2-isomer.
-
Advantage: Less steric crowding near the catalytic center; no chelation interference.
-
Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis of 4-Aminoquinoline (Standard)
Best for: 4-Cl substrates, drug synthesis.
Rationale: The use of phenol acts as a "proton shuttle" and high-boiling solvent, activating the 4-position via H-bonding/protonation.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 4-chloroquinoline (1.0 equiv) and Phenol (2.5 equiv).
-
Activation: Heat the mixture to 80°C until a homogenous melt forms.
-
Addition: Add the Amine (1.2 equiv) dropwise.
-
Reaction: Heat to 160–180°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). 4-Cl usually moves faster than the polar product.
-
-
Workup (Self-Validating):
-
Cool to room temperature.
-
Add 2M NaOH (excess) to deprotonate the product and solubilize the phenol as sodium phenoxide.
-
Extract with EtOAc (
). The phenol remains in the aqueous layer (yellow), while the product moves to the organic layer. -
Wash organic layer with water and brine, dry over
.
-
Protocol B: Pd-Catalyzed Amination of 2-Chloroquinoline
Best for: 2-Cl substrates, sensitive amines.
Rationale: Uses a strong base (
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon (
). -
Catalyst Loading: Add
(1 mol%) and BrettPhos (2 mol%). Add Toluene (anhydrous) and stir at 80°C for 5 mins to pre-form the active catalyst (color change observed). -
Substrates: Add 2-chloroquinoline (1.0 equiv), Amine (1.2 equiv), and
(1.4 equiv). -
Reaction: Seal and heat at 100°C for 12 hours.
-
Workup: Filter through a pad of Celite (eluting with DCM) to remove Palladium black. Concentrate and purify via flash chromatography.
Decision Matrix
Use this workflow to select the correct isomer and method for your target.
Caption: Strategic workflow for selecting synthetic conditions based on regiochemistry and nucleophile type.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming electronic activation of 2- and 4-haloquinolines).
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Detailed protocols for Pd-coupling of heteroaryl chlorides).
-
Eagan, J. M., et al. (2014). "Synthesis of 4-Aminoquinolines via Acid-Catalyzed Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (Validation of the phenol-melt protocol for 4-Cl).
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving C–N coupling problems." Journal of Medicinal Chemistry. (Comparative reactivity data).
Structural Profiling Guide: 2-Chloro-5,7-dimethylquinoline Scaffolds
This guide serves as a technical framework for characterizing and benchmarking the structural properties of 2-Chloro-5,7-dimethylquinoline and its positional isomers. It synthesizes experimental X-ray diffraction protocols with computational validation standards, using published data from close structural analogs (specifically the 4-chloro-2,5-dimethyl isomer) as a comparative baseline.
Content Type: Technical Comparison & Benchmarking Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists
Executive Summary & Core Directive
In the development of quinoline-based antimalarials and antibacterial agents, the precise spatial arrangement of methyl and chloro substituents dictates lipophilicity, receptor binding, and solid-state stability.
This guide challenges the reliance on single-method characterization. Instead, it advocates for a Dual-Validation Protocol :
-
Experimental Ground Truth: Single Crystal X-ray Diffraction (SC-XRD) to determine absolute configuration and packing forces.
-
Predictive Validation: Density Functional Theory (DFT) to assess the energetic cost of the observed conformation vs. gas-phase minima.
The Comparative Baseline: Because specific crystallographic data for the exact 2-chloro-5,7-dimethyl isomer is often proprietary or elusive in open literature, this guide uses the fully solved structure of its isomer, 4-Chloro-2,5-dimethylquinoline (Prabha et al., 2010), as the "Gold Standard" for benchmarking your data quality.
Experimental Protocol: Self-Validating Crystallography
Do not rely on rapid precipitation. High-resolution data requires thermodynamic equilibrium.
A. Crystallization Workflow (Slow Evaporation)
The goal is to minimize solvent inclusion and disorder.
-
Solvent Selection: Dissolve 20 mg of the compound in Ethyl Acetate (primary) or a Chloroform/Ethanol (1:1) mix.
-
Why? Ethyl acetate favors the formation of monoclinic blocks for chloro-quinolines, avoiding the needle-like habits common with alcohols.
-
-
Nucleation Control: Filter the solution through a 0.45 µm PTFE filter into a clean vial. Cover with Parafilm and poke three pinholes.
-
Environment: Store at 293 K in a vibration-free zone. Crystal growth typically requires 7–10 days.
B. Data Collection & Refinement Standards
Your dataset must meet these metrics to be considered "publication-quality" when compared to the 4-chloro-2,5-dimethyl benchmark.
| Metric | Target Standard (Benchmark) | Critical Threshold |
| Radiation Source | Mo Kα ( | Cu Kα (if crystals are <0.1mm) |
| Temperature | 293 K (Room Temp) or 100 K (Cryo) | Consistent T is vital for unit cell comparison |
| Resolution ( | ||
| Final | ||
| Goodness of Fit ( |
Comparative Analysis: X-Ray vs. Alternatives
This section objectively compares SC-XRD against NMR and Computational methods, using data from the 4-chloro-2,5-dimethylquinoline isomer as the experimental reference.
Comparative Data Table
Data Source: Derived from Prabha et al. (2010) and standard DFT protocols.
| Feature | Method A: SC-XRD (Experimental) | Method B: DFT (B3LYP/6-311G++) | Method C: 1H-NMR (Solution) |
| Primary Output | 3D Packing & Intermolecular Forces | Gas-phase Geometry & Energy | Proton Connectivity |
| Bond Precision | C–Cl: | C–Cl: | N/A (Inferred) |
| Planarity (RMS) | Time-averaged | ||
| Interactions | N/A (Requires Periodic Boundary DFT) | NOE signals only | |
| Isomer ID | Absolute (Distinguishes 5,7- from 6,8-) | Relative (Energy difference) | Ambiguous (Requires 2D-NMR) |
Technical Insight: The "Methyl Effect"
In the 4-chloro-2,5-dimethyl isomer, the methyl group at C5 introduces steric strain that slightly distorts the ring planarity.
-
Observation: In your 2-chloro-5,7-dimethyl target, the C5 methyl is flanked by the C4 proton and C6 proton.
-
Hypothesis: Expect a similar RMS deviation (
Å) from planarity. If your X-ray data shows significant twisting ( Å), verify if the crystal packing forces (specifically -stacking) are inducing this distortion, rather than it being an intrinsic molecular feature.
Visualization of Structural Logic
The following diagram illustrates the workflow for validating the quinoline structure, moving from synthesis to final data deposition.
Caption: Integrated workflow for structural validation of chloro-dimethylquinolines, correlating experimental lattice data with theoretical stability models.
References & Authoritative Sources
-
Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010).[1] 4-Chloro-2,5-dimethylquinoline.[1] Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020.
-
Source:
-
Relevance: Provides the definitive crystallographic benchmark (unit cell, space group P21/c) for the dimethyl-chloro-quinoline class.
-
-
Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E, 66(2).[1][2]
-
Source:
-
Relevance: Illustrates the effect of 7,8-substitution on crystal packing, serving as a contrast to the 5,7- pattern.
-
-
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold for the design of new therapeutic agents. Saudi Pharmaceutical Journal.
-
Source:
-
Relevance: Contextualizes the biological importance of the chloro-quinoline scaffold in drug discovery.
-
-
PubChem Compound Summary. this compound-3-carbonitrile.
-
Source:
-
Relevance: Verifies the existence of the 5,7-dimethyl core in commercially indexed chemical libraries.
-
Sources
Advanced Spectroscopic Guide: UV-Vis Absorption of Dimethylquinoline Derivatives
This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of dimethylquinoline (DMQ) derivatives, designed for researchers in medicinal chemistry and spectroscopic analysis.
Executive Summary
Dimethylquinoline derivatives (e.g., 2,4-DMQ, 2,6-DMQ) are critical scaffolds in the synthesis of antimalarial drugs, dyes, and corrosion inhibitors. Their UV-Vis absorption profiles are dominated by
Theoretical Framework & Electronic Transitions
The UV-Vis spectrum of dimethylquinoline is defined by three primary absorption bands derived from the electronic structure of the naphthalene-like heterocyclic system.
Electronic Transitions
-
-Band (Second Primary Band):
-
Region: 200–230 nm.
-
Origin: High-energy
transition ( state). -
Characteristics: Very intense (
), often used for trace detection but susceptible to solvent cutoff interference (e.g., in acetone/ethyl acetate).
-
-
Para-Band (First Primary Band):
-
Region: 270–290 nm.
-
Origin:
transition ( state). -
Characteristics: Moderate intensity (
). This band is the most diagnostic for substitution patterns. The addition of methyl groups (auxochromes) stabilizes the excited state, causing a bathochromic (red) shift.
-
-
-Band (Secondary Band):
-
Region: 300–320 nm.
-
Origin:
transition involved with the nitrogen lone pair, often overlapped by the low-energy tail of the band. -
Characteristics: Weak intensity (
). This band typically exhibits fine vibrational structure in non-polar solvents (e.g., cyclohexane) which is smoothed out in polar solvents (e.g., ethanol) due to hydrogen bonding.
-
Comparative Spectral Analysis
The introduction of methyl groups onto the quinoline ring exerts a hyperchromic (increased intensity) and bathochromic (red shift) effect. The magnitude of this shift depends on the position of the methyl group relative to the nitrogen atom.
Data Comparison: Quinoline vs. Methylated Derivatives
Values are approximate maxima in Ethanol.
| Compound | Primary | Secondary | Extinction Coeff. ( | Shift vs. Parent |
| Quinoline (Parent) | 275 | 313 | ~3,500 | - |
| 2-Methylquinoline | 279 | 316 | ~4,100 | +4 nm |
| 4-Methylquinoline | 281 | 315 | ~4,200 | +6 nm |
| 2,4-Dimethylquinoline | 284 | 319 | ~4,800 | +9 nm |
| 2,6-Dimethylquinoline | 282 | 322 | ~4,600 | +7 nm |
Structural Causality[1]
-
2,4-DMQ: The methyl group at the C4 position is para to the nitrogen (in a chemical sense), allowing for significant hyperconjugation that extends the delocalization of the
-system. This results in a more pronounced red shift in the primary band compared to the 2,6-isomer. -
2,6-DMQ: The methyl at C6 is on the benzenoid ring. While it still donates electron density, its interaction with the nitrogen-containing ring's LUMO is less direct than the C4 substituent, resulting in a slightly smaller shift in the primary band but often a broader tail in the
-band region.
Visualization of Substituent Effects
The following diagram illustrates the logical flow of substituent effects on the spectral properties.
Caption: Additive auxochromic effects of methyl substitution leading to spectral shifts in 2,4-dimethylquinoline.
Solvatochromism & Solvent Selection[1]
The choice of solvent is not merely a logistical decision but a probe of the molecular ground and excited states.
-
Non-Polar Solvents (Hexane/Cyclohexane):
-
Effect: Preserves vibrational fine structure of the
-band (300-320 nm). -
Utility: Best for structural identification and distinguishing between isomers (e.g., 2,4- vs 2,6-DMQ) based on "fingerprint" peak shapes.
-
-
Polar Protic Solvents (Ethanol/Methanol):
-
Effect: Forms hydrogen bonds with the pyridinic nitrogen lone pair.
-
Spectral Shift:
- bands shift Red (Bathochromic) as the polar solvent stabilizes the more polar excited state.
- bands shift Blue (Hypsochromic) because the ground state lone pair is stabilized by H-bonding, increasing the energy gap.
-
Utility: Best for quantitative concentration measurements due to higher solubility and smoothed peaks.
-
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and linearity (Beer-Lambert Law compliance) for DMQ derivatives.
Reagents:
-
Analyte: 2,4-Dimethylquinoline (>98% purity).
-
Solvent: Spectroscopic grade Ethanol (Cutoff < 210 nm).
Protocol Steps:
-
Stock Preparation: Dissolve 15.7 mg of 2,4-DMQ in 100 mL Ethanol to create a
M stock solution. Validation: Sonicate for 5 mins to ensure complete dissolution. -
Dilution Series: Prepare working standards of 10, 20, 40, and 80
M. -
Baseline Correction: Run a blank scan with pure Ethanol from 200–400 nm. Validation: Absorbance at 284 nm must be < 0.005 A.
-
Measurement: Scan samples (Scan speed: Medium; Slit width: 1.0 nm).
-
Data Analysis: Plot Absorbance vs. Concentration at
(284 nm). Validation: must be > 0.999.
Workflow Diagram
Caption: Step-by-step self-validating experimental workflow for UV-Vis analysis.
Comparison with Alternatives
When selecting a standard for comparative studies, researchers often consider Isoquinoline or unsubstituted Quinoline.
| Feature | Dimethylquinolines (DMQs) | Quinoline (Parent) | Isoquinoline |
| Spectral Distinctness | High: Methyl shifts allow differentiation from biological background matrix. | Medium: Overlaps with many aromatic amino acids (Trp, Tyr). | High: Distinct fine structure, |
| Solubility (Organic) | Excellent: Methyl groups increase lipophilicity. | Good | Good |
| Cost | Moderate: Isomer purity affects price. | Low | Low |
| Application | Specific ligand binding studies, steric probes. | General reference standard. | Isomer differentiation studies. |
References
-
NIST Chemistry WebBook. Quinoline, 2,4-dimethyl- Spectral Data. National Institute of Standards and Technology. Link
- Perkampus, H.H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers. (Standard reference for heterocycle spectra).
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[1][2] (Source for substituent effect rules).
-
Malanowska, B., & Wecsile, J. (1964).[3] Thermodynamic properties and spectral characterization of quinoline bases. Bull. Acad. Pol.[3] Sci. Link
-
BenchChem. Comparative Spectroscopic Guide to Quinoline and Isoquinoline.Link
Sources
A Comparative Guide to the Structural Validation of 2-Chloro-5,7-dimethylquinoline via Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Quinoline derivatives, such as 2-Chloro-5,7-dimethylquinoline, are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug design.[1][2] The precise arrangement of atoms within these molecules dictates their physicochemical properties and biological interactions. Therefore, rigorous structural validation is not merely a procedural step but a critical determinant of a research program's success.
Elemental analysis, a classic and robust analytical technique, provides a fundamental assessment of a compound's empirical formula by determining the mass percentages of its constituent elements. This guide will demonstrate the utility of elemental analysis in validating the structure of this compound, a compound with the molecular formula C₁₁H₁₀ClN.[1][2] We will delve into the causality behind the experimental choices, establish a self-validating protocol, and contextualize the results by comparing them with data from other powerful analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Theoretical Elemental Composition of this compound
The first step in validating a chemical structure through elemental analysis is to calculate the theoretical elemental composition from the proposed molecular formula. For this compound, the molecular formula is C₁₁H₁₀ClN.
To calculate the theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl), we use the atomic weights of each element:
-
C: 12.011 g/mol
-
H: 1.008 g/mol
-
N: 14.007 g/mol
-
Cl: 35.453 g/mol
The molecular weight of C₁₁H₁₀ClN is calculated as follows: (11 * 12.011) + (10 * 1.008) + (1 * 14.007) + (1 * 35.453) = 132.121 + 10.080 + 14.007 + 35.453 = 191.661 g/mol
The theoretical elemental percentages are then:
-
%C = (132.121 / 191.661) * 100 = 68.94%
-
%H = (10.080 / 191.661) * 100 = 5.26%
-
%N = (14.007 / 191.661) * 100 = 7.31%
-
%Cl = (35.453 / 191.661) * 100 = 18.50%
These theoretical values serve as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula and, by extension, the purity of the synthesized compound.
Experimental Validation by Combustion Analysis
Combustion analysis is the most common method for determining the percentages of carbon, hydrogen, and nitrogen in an organic compound.[3][4] The technique involves burning a precisely weighed sample in a stream of pure oxygen at high temperatures (typically 900-1100°C). The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are then passed through a series of detectors to quantify their amounts.
The determination of chlorine content in organohalogen compounds requires a separate analytical approach, often involving oxidative pyrohydrolytic combustion followed by ion chromatography (CIC), as outlined in ASTM D7359.[4][5][6]
Experimental Workflow
Caption: Workflow for the elemental analysis of this compound.
Detailed Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the CHN elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-3 mg of the purified this compound sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature furnace (e.g., 950°C) with a constant flow of pure oxygen.[7]
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).[7]
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight.
Detailed Experimental Protocol: Chlorine Analysis (Combustion Ion Chromatography)
-
Instrument Calibration: Calibrate the ion chromatograph using certified chloride standard solutions of known concentrations.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a sample boat.
-
Combustion: The sample is introduced into a combustion tube at a high temperature (e.g., 1000°C) in a stream of oxygen and water vapor (pyrohydrolysis).[6] The chlorine is converted to hydrogen chloride (HCl).
-
Absorption: The combustion gases are passed through an absorption solution, where the HCl gas dissolves to form chloride ions (Cl⁻).
-
Ion Chromatography: An aliquot of the absorption solution is injected into the ion chromatograph to separate and quantify the chloride ions.
-
Data Analysis: The concentration of chloride in the absorption solution is used to calculate the percentage of chlorine in the original sample.
Comparison with Alternative Structural Elucidation Techniques
While elemental analysis is a powerful tool for confirming the empirical formula and purity of a compound, it does not provide direct information about the connectivity of atoms or the three-dimensional structure. For a comprehensive structural validation, it is essential to use elemental analysis in conjunction with other spectroscopic techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Elemental composition (%C, %H, %N, %Cl) | High accuracy and precision for elemental ratios, excellent for purity assessment. | Provides no information on molecular structure or isomerism. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | High sensitivity, provides molecular formula with high-resolution MS.[8] | Fragmentation can be complex to interpret, does not distinguish between isomers. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C NMR), 3D structure (NOESY) | Provides detailed structural information, can distinguish between isomers.[9] | Lower sensitivity than MS, requires larger sample amounts. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal | Unambiguous determination of molecular structure. | Requires a single crystal of suitable quality, which can be difficult to obtain.[10] |
Synergistic Power of a Multi-Technique Approach
The most robust structural validation is achieved through a combination of these techniques. Elemental analysis confirms the elemental composition, high-resolution mass spectrometry confirms the molecular formula, NMR spectroscopy elucidates the connectivity of the atoms, and X-ray crystallography, when possible, provides the definitive 3D structure.
Caption: Integrated workflow for the structural validation of this compound.
Interpreting the Results: A Case Study
Let's consider a hypothetical experimental result for the elemental analysis of a synthesized batch of this compound.
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 68.94 | 68.85 | -0.09 |
| Hydrogen (H) | 5.26 | 5.31 | +0.05 |
| Nitrogen (N) | 7.31 | 7.28 | -0.03 |
| Chlorine (Cl) | 18.50 | 18.42 | -0.08 |
For most peer-reviewed chemical journals, a deviation of ±0.4% between the theoretical and experimental values is considered acceptable for pure compounds.[11] In this case, the experimental data are well within this range, providing strong evidence that the synthesized compound has the correct elemental composition and is of high purity.
Conclusion: The Enduring Relevance of Elemental Analysis
In an era of increasingly sophisticated analytical instrumentation, elemental analysis remains a fundamental and indispensable tool for the structural validation of chemical compounds. Its ability to provide accurate and precise data on the elemental composition of a sample is a critical first step in confirming the identity and purity of newly synthesized molecules like this compound. When used as part of a comprehensive analytical workflow that includes spectroscopic techniques such as NMR and mass spectrometry, elemental analysis provides a solid foundation for the unambiguous determination of molecular structure, thereby ensuring the integrity and reliability of research in drug discovery and development.
References
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Crystallographic Communications, E66(8), o2020. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Chloro-2,5-dimethylquinoline. PubChem. Retrieved from [Link]
-
LibreTexts Chemistry (2022). Combustion Analysis. [Link]
-
ResearchGate (n.d.). Elemental Analysis and Biological Characterization. [Link]
-
ASTM International (2018). ASTM D7359-18, Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]
-
Trace Elemental Instruments (n.d.). ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. [Link]
-
Griffiths, J. (2008). A Brief History of Mass Spectrometry. Analytical Chemistry, 80(15), 5678–5683. [Link]
-
Santos, C. M. M., et al. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications. Nova Science Publishers. [Link]
-
RCSB PDB (n.d.). X-ray Crystallography. [Link]
-
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 955–961. [Link]
-
Weizmann Institute of Science (n.d.). Elemental analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytik-jena.com [analytik-jena.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound-3-carbonitrile (C12H9ClN2) [pubchemlite.lcsb.uni.lu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Elemental analysis [chemistry.huji.ac.il]
- 8. 2-Chloro-5,7-dimethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 11. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Reference Standards for 2-Chloro-5,7-dimethylquinoline Analysis
Executive Summary & Strategic Context
2-Chloro-5,7-dimethylquinoline (and its stable derivatives like This compound-3-carboxaldehyde , CAS: 482639-32-7) serves as a critical pharmacophore in the development of CFTR modulators for Cystic Fibrosis and novel anti-tubercular agents.
Unlike common APIs (e.g., Paracetamol, Ibuprofen), no pharmacopeial (USP/EP) primary reference standard exists for this scaffold. This places the burden of qualification entirely on the analytical lab. Relying solely on "Research Grade" commercial reagents for quantitative assays (potency/purity) introduces significant risk to data integrity in late-stage discovery and GLP studies.
This guide compares the three available pathways for obtaining a reference standard and provides a self-validating protocol for qualifying this material in-house.
Comparative Analysis of Reference Standard Sources
When a Compendial Reference Standard (CRS) is unavailable, researchers must choose between commercial "Research Grade" materials or developing an "In-House Primary Standard."
Table 1: Source Comparison Matrix
| Feature | Option A: Commercial Research Grade | Option B: Custom Synthesis (CRM) | Option C: In-House Qualified Standard |
| Typical Supplier | Sigma-Aldrich, Santa Cruz, Enamine | WuXi AppTec, Curia, LGC Standards | Internal Analytical Lab |
| Purity Guarantee | >95% (Area Normalization) | >99% (qNMR/Mass Balance) | Defined by User (Target >99%) |
| CoA Content | Identity (1H-NMR), HPLC Purity | Full Characterization, Potency, Water, ROI | Full Characterization, Potency, Stability |
| Traceability | None | SI Units (NIST Traceable) | Traceable to Primary Reagents (e.g., NIST Benzoic Acid) |
| Cost | Low ($100 - $500/g) | High ($5,000+ per batch) | Medium (Labor intensive) |
| Risk Profile | High: Potency is assumed, not measured. Salt forms may vary. | Low: Vendor assumes liability. | Low: Full control over data validity. |
| Best For | Early Discovery, HTS Screening | GMP Release Testing, Clinical Trials | GLP Tox Studies, Method Validation |
Critical Insight: Never use Option A (Research Grade) for determining Response Factors (RRFs) or quantitation in GLP studies without further purification and characterization. Most commercial samples of this compound contain 1-3% regioisomers (e.g., 5,8-dimethyl) that co-elute in generic HPLC gradients.
Decision Framework: Selecting the Right Standard
The following decision tree illustrates the logic for selecting and qualifying a standard based on your development phase.
Caption: Logical workflow for selecting the appropriate reference standard grade based on regulatory requirements.
Technical Protocol: In-House Qualification
If you choose Option C (In-House Qualification) , you must establish Identity and Potency . The following protocol is self-validating because it uses orthogonal methods (NMR and HPLC) to cross-check purity.
Phase 1: Structural Validation (Identity)
The 5,7-dimethyl substitution pattern is prone to regioisomerism (e.g., 5,8-dimethyl or 6,8-dimethyl) during Vilsmeier-Haack synthesis. You must confirm the position of the methyl groups.
-
Technique: 1H-NMR (400 MHz+, CDCl3).
-
Key Diagnostic Signals:
-
H-3 (if aldehyde): Singlet ~10.5 ppm.
-
H-4: Singlet ~8.7 ppm (Deshielded by N and Cl).
-
H-6 & H-8: Two singlets or meta-coupled doublets (~7.0 - 7.5 ppm). Note: If you see ortho-coupling (d, J=8Hz), you have the wrong isomer.
-
Methyls: Two distinct singlets ~2.4 - 2.7 ppm.
-
Phase 2: Purity & Potency Assignment (Mass Balance)
Do not rely on "Area %" from HPLC alone. It ignores water, solvents, and inorganic salts.
Formula:
Step-by-Step Workflow:
-
Thermogravimetric Analysis (TGA): Determine % Volatiles (Water + Solvents). Alternatively, use Karl Fischer (KF) for water and GC-Headspace for solvents.
-
Residue on Ignition (ROI): Determine % Inorganics (Sulfated Ash).
-
HPLC-UV Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Wavelength: 254 nm (Aromatic ring) and 220 nm (Amide/Cl absorption).
-
Acceptance: Main peak > 99.0%. No single impurity > 0.5%.
-
Experimental Data: Impurity Profiling
The following diagram details the impurity profiling workflow required to validate the standard. This ensures that the "Main Peak" is truly a single component and not co-eluting with a regioisomer.
Caption: Iterative purification and characterization workflow to ensure reference standard integrity.
Common Impurities in this compound
Based on the synthesis route (Vilsmeier-Haack from 3,5-dimethylacetanilide), watch for these specific impurities:
-
Unreacted Starting Material: 3,5-Dimethylacetanilide (Polar, elutes early).
-
Hydrolysis Product: 2-Hydroxy-5,7-dimethylquinoline (formed if chlorination is incomplete or during storage in moisture).
-
Regioisomers: 2-Chloro-6,8-dimethylquinoline (requires shallow gradient to separate).
References
-
Synthesis & Applications
-
Musiol, R., et al. (2006).[1] "Quinoline-based antifungals."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Phuan, P. W., et al. (2011). "Cyanoquinolines with Independent Corrector and Potentiator Activities Restore ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channel Function." Molecular Pharmacology. Link
-
-
Regulatory Guidelines
-
Analytical Methodologies
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5,7-dimethylquinoline for Laboratory Professionals
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated heterocyclic compounds such as 2-Chloro-5,7-dimethylquinoline demand meticulous handling and disposal protocols due to their potential hazards. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory guidelines, fostering a culture of safety and responsibility within the laboratory.
I. Understanding the Hazard Profile of Chlorinated Quinolines
Derivatives of quinoline are known to be harmful if swallowed, and can cause skin and eye irritation.[1][2] Some quinoline compounds are suspected of causing genetic defects and may even be carcinogenic.[1] Furthermore, these compounds are often toxic to aquatic life with long-lasting effects, making their proper disposal a critical environmental concern.[1]
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: Potential for serious eye and skin irritation.[1][3]
-
Long-term Effects: Potential for mutagenicity and carcinogenicity based on related compounds.[1]
-
Environmental Hazard: Likely toxic to aquatic organisms, necessitating containment from waterways.[1]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed. | Do not eat, drink or smoke when using this product.[2] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[2] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection.[2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[1] |
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and concludes with its final, compliant disposal. This workflow is designed to minimize exposure and prevent environmental contamination.
Figure 1: A procedural flowchart for the disposal of this compound.
The foundation of safe chemical disposal is proper segregation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE), and other contaminated materials in a dedicated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-resistant container.
The rationale behind stringent segregation is to prevent unintended chemical reactions and to ensure that the waste can be disposed of using the most appropriate and cost-effective method.
Accurate and detailed labeling is a regulatory requirement and a critical safety measure. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
This ensures that anyone handling the container is aware of its contents and the associated risks.
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
In a secondary containment bin to prevent the spread of any potential leaks.
Proper temporary storage minimizes the risk of spills and accidental exposure to untrained personnel.
Follow your institution's established procedures for the transfer of hazardous waste to the EHS department or a licensed waste management contractor. Do not attempt to transport hazardous waste outside of the laboratory without proper authorization and training.
For chlorinated organic compounds like this compound, high-temperature incineration is the preferred method of disposal.[4][5] This process effectively destroys the compound, converting it into less harmful substances such as carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then typically removed from the flue gas by a scrubber system.[4]
III. Decontamination Procedures: Ensuring a Safe Workspace
In the event of a spill or for routine cleaning of contaminated equipment, a thorough decontamination procedure is essential.
Materials Required:
-
Appropriate PPE (see Section IV)
-
Absorbent pads
-
A deactivating solution (e.g., a freshly prepared 10% solution of sodium hypochlorite in water)
-
Waste bags for contaminated materials
Decontamination Protocol:
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Absorb the Spill: If it is a liquid spill, use absorbent pads to soak up the material.
-
Apply Deactivating Solution: Liberally apply the deactivating solution to the contaminated surface and any contaminated equipment. Allow for a contact time of at least 30 minutes. Chlorine-based agents can effectively degrade some hazardous compounds.[6]
-
Wipe and Rinse: Wipe the area with clean, damp cloths. For equipment, rinse thoroughly with water after decontamination.
-
Dispose of Contaminated Materials: All materials used for decontamination, including gloves and absorbent pads, must be disposed of as hazardous waste.
Figure 2: A step-by-step workflow for the decontamination of surfaces contaminated with this compound.
IV. Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound and its waste.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat should be worn at all times. In cases of potential for significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: While not typically required for small-scale laboratory work in a well-ventilated area, a respirator may be necessary for spill cleanup or if there is a risk of aerosol generation. Consult your institution's EHS for specific guidance.
The selection of PPE is based on a risk assessment of the specific tasks being performed. Always err on the side of caution.
V. Regulatory Compliance: Adherence to Local, State, and Federal Mandates
The disposal of hazardous waste is strictly regulated. It is the responsibility of the researcher and their institution to comply with all applicable regulations, which may include those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, or equivalent bodies in other countries.
Failure to comply with these regulations can result in significant fines and legal repercussions. Always consult with your institution's EHS department to ensure that your disposal procedures are in full compliance.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Infection Prevention Control. (n.d.). Decontamination, cleaning and disinfection. Retrieved from [Link]
- Sidhu, S. (2004). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Environmental Science & Technology, 38(10), 2953-2958.
- Wang, J. L., & Xu, L. J. (2015). Mitigating quinolones contamination using Cyanophyta, Chlorophyta, and Bacillariophyta: Removal efficiency, degradation pathways and products.
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Taylor, P. H., & Lenoir, D. (2001). Chloroaromatic formation in incineration processes. The Science of the total environment, 269(1-3), 1–24.
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- Renberg, L., & Lindström, K. (1981). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Chemosphere, 10(5), 481-486.
-
PubChem. (n.d.). This compound-3-carbonitrile. Retrieved from [Link]
- Monteith, D. K., & Cox, R. D. (1995). Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents. Journal of clinical pharmacy and therapeutics, 20(4), 211–215.
- Bozzelli, J. W., & Ritter, E. R. (1993). Combustion of chlorinated hydrocarbons.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. 2-chloro-3,7-dimethylquinoline - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: 2-Chloro-5,7-dimethylquinoline
Executive Safety Summary
2-Chloro-5,7-dimethylquinoline is a halogenated heterocyclic building block commonly used in the synthesis of bioactive compounds (e.g., kinase inhibitors, antimalarials).[1] While often classified as an Irritant (Skin/Eye/Respiratory) , its structural similarity to the quinoline core (a known mutagen/carcinogen) and the reactivity of the C2-chlorine atom dictates that it be handled with High Potency Compound (HPC) protocols until specific toxicological data proves otherwise.
Immediate Action Required:
-
Primary Engineering Control: All open handling must occur within a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile) is the minimum standard.
-
Waste Stream: Segregated Halogenated Organic Waste.
Risk Assessment & Scientific Rationale
To ensure safety, one must understand the causality of the hazard. This compound presents a dual-risk profile:
-
Chemical Reactivity (The "Warhead"): The chlorine atom at the 2-position is activated by the adjacent nitrogen, making it susceptible to nucleophilic aromatic substitution (
). This reactivity is useful for synthesis but implies the compound can potentially alkylate biological nucleophiles (proteins/DNA), posing a sensitization or mutagenic risk. -
Lipophilicity (The "Vehicle"): The dimethyl substitution on the lipophilic quinoline ring increases cell membrane permeability. If the compound touches skin, it will not just sit on the surface; it will likely penetrate the stratum corneum.
PPE Selection Matrix
The following matrix prescribes protection levels based on the specific operational task.
| Operational Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Standard Handling (Weighing <1g, sealed transfer) | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 60 mins | Chemical Splash Goggles (ANSI Z87.1+) | Standard Lab Coat (Cotton/Poly blend) | Fume Hood (Sash at 18") |
| Synthesis/Reaction (Dissolved in organic solvent) | Double Nitrile Immediate change upon splash | Chemical Splash Goggles | Standard Lab Coat | Fume Hood (Face velocity 80-100 fpm) |
| High Risk (Spill cleanup, >10g handling, heating) | Laminate Film (e.g., Silver Shield™) under Nitrile | Face Shield + Goggles | Tyvek® Sleeves or Apron | Fume Hood (If outside hood: P100/OV Respirator) |
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct PPE configuration.
Figure 1: Logic flow for determining PPE requirements based on physical state and solvent carrier risks.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Static Hazard: Quinolines are often crystalline solids that generate static charge. This can cause "fly-away" powder.
-
Protocol:
-
Place the balance inside the fume hood. If this is impossible, use a static-dissipative balance enclosure.
-
Use an antistatic gun on the spatula and weighing boat before dispensing.
-
Self-Validating Step: Wipe the exterior of the receiving flask with a solvent-dampened tissue (e.g., ethanol) before removing it from the hood to ensure no invisible dust residues remain.
-
B. Reaction Setup (Solution State)
-
Solvent Permeation: When dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the breakthrough time of nitrile gloves drops dramatically (<5 minutes for DCM).
-
Protocol:
-
Assume the glove offers zero protection against the solvent carrier.
-
Use a "no-touch" technique: clamp flasks before adding reagents.
-
If a splash occurs on the glove, treat it as a skin exposure risk: remove the outer glove immediately, wash the inner glove (while wearing it), and re-glove.
-
Waste Disposal & Decontamination
Proper disposal is critical to prevent environmental contamination (aquatic toxicity of quinolines) and regulatory fines.
Waste Classification[2]
-
RCRA Code: Generally falls under Halogenated Organic Waste .
-
Segregation: Do NOT mix with aqueous acid/base streams, as this may precipitate the solid or generate heat.
Disposal Workflow
Figure 2: Waste segregation workflow ensuring compliance with halogenated waste standards.
Emergency Response (Spills & Exposure)
Skin Contact
-
Immediate: Remove contaminated clothing/gloves.[2][3][4][5][6]
-
Wash: Rinse with copious amounts of soap and water for 15 minutes .[7] Do not use alcohol/solvents (this drives the chemical deeper into the skin).
-
Report: Seek medical evaluation.[2][7][8][9] Provide the SDS to the physician.
Spill Cleanup (< 50 mL/g)
-
Evacuate the immediate area and post a warning sign.
-
Don PPE: Level 2 (Laminate gloves, face shield, apron).
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust, then scoop.
-
Liquid: Use absorbent pads or vermiculite.
-
-
Clean: Wipe the surface with a dilute surfactant (soap water) followed by an alcohol wipe.
-
Disposal: Place all cleanup materials into the Solid Haz Waste Bin .
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53396808, this compound derivatives. Retrieved from [Link][10]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[11] (Standard for Halogenated Waste Disposal).[5][12] Retrieved from [Link][11]
Sources
- 1. chembk.com [chembk.com]
- 2. chemos.de [chemos.de]
- 3. thermofishersci.in [thermofishersci.in]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. kbs-coatings.com.au [kbs-coatings.com.au]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-chloro-3,7-dimethylquinoline - Safety Data Sheet [chemicalbook.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. 2-Chloro-5,7-dimethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2 | CID 53396808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
